Product packaging for Aminooxidanide(Cat. No.:CAS No. 15435-66-2)

Aminooxidanide

Cat. No.: B1214172
CAS No.: 15435-66-2
M. Wt: 32.022 g/mol
InChI Key: ZXKINMCYCKHYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aminooxidanide is a nitrogen oxoanion. It is a conjugate base of a hydroxylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NO- B1214172 Aminooxidanide CAS No. 15435-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15435-66-2

Molecular Formula

H2NO-

Molecular Weight

32.022 g/mol

InChI

InChI=1S/H2NO/c1-2/h1H2/q-1

InChI Key

ZXKINMCYCKHYFR-UHFFFAOYSA-N

SMILES

N[O-]

Canonical SMILES

N[O-]

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxidanide, systematically known as azanide oxide, is the inorganic anion with the chemical formula H₂NO⁻. It is the conjugate base of hydroxylamine and is classified as a nitrogen oxoanion.[1] While its neutral counterpart, hydroxylamine, is a well-studied reagent in organic synthesis, this compound itself is a reactive species of interest in the broader context of reactive nitrogen species (RNS). This guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, synthesis, and potential biological relevance of this compound.

Chemical Structure and Properties

The this compound anion consists of a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, carrying a formal negative charge.

Molecular Geometry

Based on VSEPR theory and computational studies, the central nitrogen atom in this compound is predicted to have a trigonal pyramidal geometry. This is due to the presence of three bonding pairs (two N-H and one N-O) and one lone pair of electrons around the nitrogen atom, resulting in a tetrahedral electron geometry.[2]

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models due to its reactive nature, which makes experimental determination challenging. The available computed data is summarized in the table below.

PropertyValueSource
Molecular Formula H₂NO⁻[1]
Molecular Weight 32.022 g/mol [1]
Exact Mass 32.013638687 Da[1]
Formal Charge -1[1]
CAS Number 15435-66-2[1]
Computed XLogP3 -1.3[1]
Topological Polar Surface Area 49.1 Ų[1]

Experimental Protocols

General Synthesis of this compound

This compound is generated through the deprotonation of its conjugate acid, hydroxylamine (NH₂OH). This reaction requires a strong base due to the pKa of hydroxylamine.

Reaction:

NH₂OH + B⁻ → H₂NO⁻ + HB

Where B⁻ is a strong base.

Detailed Methodology:

A detailed, standardized experimental protocol for the synthesis and isolation of a stable salt of this compound (e.g., sodium this compound) is not well-documented in readily accessible literature. However, a general procedure for its in situ generation can be described as follows:

  • Reagents and Equipment:

    • Hydroxylamine hydrochloride (NH₂OH·HCl) or free hydroxylamine.

    • A strong base such as sodium hydride (NaH), sodium amide (NaNH₂), or a lithium alkyl (e.g., n-butyllithium).

    • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether).

    • Inert atmosphere apparatus (e.g., Schlenk line or glovebox) with nitrogen or argon gas.

    • Standard laboratory glassware, dried in an oven before use.

  • Procedure:

    • Under an inert atmosphere, dissolve or suspend hydroxylamine (or its salt) in the anhydrous aprotic solvent in a reaction flask.

    • Cool the mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the reaction rate and minimize side reactions.

    • Slowly add a stoichiometric amount of the strong base to the cooled hydroxylamine solution with constant stirring.

    • The reaction progress can be monitored by observing the cessation of gas evolution (e.g., H₂ if using NaH) or by other analytical techniques if feasible.

    • The resulting solution/suspension will contain the this compound anion, which can then be used for subsequent reactions in situ.

Safety Precautions: Strong bases like sodium hydride and n-butyllithium are highly reactive and pyrophoric. Hydroxylamine is potentially explosive. All manipulations should be carried out by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.

Chemical Reactivity

The this compound anion is expected to be a potent nucleophile due to the presence of a lone pair on the nitrogen atom and the negative charge. Its reactivity is centered on the donation of this electron pair to electrophilic centers.

Nucleophilic Reactions

As a nucleophile, this compound can participate in various organic reactions, such as nucleophilic substitution and addition. For instance, it is expected to react with alkyl halides to form N-alkylated hydroxylamines.

General Reaction with an Alkyl Halide:

H₂NO⁻ + R-X → H₂N-OR + X⁻

Where R is an alkyl group and X is a halogen.

Biological Role and Signaling Pathways

Context as a Reactive Nitrogen Species (RNS)

While there is no specific signaling pathway in which this compound has been identified as a key signaling molecule, it can be considered within the broader family of Reactive Nitrogen Species (RNS). RNS, such as nitric oxide (NO), play crucial roles in a variety of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. They function as signaling molecules that can modulate cellular processes through the modification of target proteins.[3]

The diagram below illustrates the fundamental relationship between hydroxylamine and this compound and its potential context within RNS.

Aminooxidanide_Context cluster_generation Generation cluster_context Potential Biological Context hydroxylamine Hydroxylamine (NH₂OH) This compound This compound (H₂NO⁻) hydroxylamine->this compound Deprotonation (Strong Base) This compound->hydroxylamine Protonation (Acid) RNS Reactive Nitrogen Species (RNS) Pool This compound->RNS Potential Contribution cellular_targets Cellular Targets (e.g., Proteins) RNS->cellular_targets Redox Signaling

Relationship of this compound to Hydroxylamine and RNS.

Nitric Oxide Signaling

The most well-characterized RNS signaling pathway is that of nitric oxide (NO). NO is synthesized by nitric oxide synthases (NOS) and activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which acts as a second messenger in various signaling cascades.[3] While H₂NO⁻ is not a direct participant in this canonical pathway, understanding the broader context of RNS signaling is crucial for researchers in this field.

Conclusion

This compound (H₂NO⁻) is a simple yet reactive inorganic anion with a predicted trigonal pyramidal structure. Its chemistry is primarily defined by its nucleophilic character, stemming from the deprotonation of hydroxylamine. While quantitative experimental data on its structure and properties are scarce, its potential role as a reactive nitrogen species warrants further investigation. For researchers and professionals in drug development, a deeper understanding of the generation, reactivity, and potential biological interactions of this compound could open new avenues for exploring redox signaling and nitrogen-based therapeutics. Future research should focus on the isolation and characterization of stable this compound salts to enable more detailed experimental studies.

References

In-depth Technical Guide: Aminooxidanide (CAS 15435-66-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxidanide, with the Chemical Abstracts Service (CAS) number 15435-66-2, is a chemical entity of interest in various scientific domains. This document provides a comprehensive overview of its known properties, potential biological roles, and synthetic methodologies. While detailed experimental data remains limited in publicly accessible literature, this guide consolidates the available information to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

This compound is identified as a nitrogen oxoanion and the conjugate base of hydroxylamine.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 15435-66-2[1][2][3]
Molecular Formula H₂NO⁻[1][2][3]
Molecular Weight 32.022 g/mol [1][2]
Appearance Typically a white crystalline solid[1]
Solubility Generally soluble in water[1][3]
InChI InChI=1S/H2NO/c1-2/h1H2/q-1[2]
SMILES N[O-][2][3]

Synthesis and Reactions

  • Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is subsequently hydrolyzed.[1]

  • Amidomalonate Synthesis: This approach utilizes the alkylation of an amidomalonate followed by hydrolysis and decarboxylation.[1]

This compound is expected to participate in reactions characteristic of amino acids, such as peptide bond formation, decarboxylation, and N-acylation.[1]

Logical Flow of General Amino Acid Synthesis

G cluster_strecker Strecker Synthesis cluster_amidomalonate Amidomalonate Synthesis aldehyde Aldehyde amino_nitrile α-Amino Nitrile aldehyde->amino_nitrile ammonia_hcn Ammonia & HCN ammonia_hcn->amino_nitrile hydrolysis1 Hydrolysis amino_nitrile->hydrolysis1 amino_acid1 Amino Acid hydrolysis1->amino_acid1 amidomalonate Amidomalonate alkylation Alkylation amidomalonate->alkylation alkylated_intermediate Alkylated Intermediate alkylation->alkylated_intermediate hydrolysis_decarboxylation Hydrolysis & Decarboxylation alkylated_intermediate->hydrolysis_decarboxylation amino_acid2 Amino Acid hydrolysis_decarboxylation->amino_acid2 This compound This compound (Amino Donor) NewKetoAcid New α-Keto Acid This compound->NewKetoAcid donates amino group KetoAcid α-Keto Acid (Amino Acceptor) NewAminoAcid New Amino Acid KetoAcid->NewAminoAcid accepts amino group

References

An In-depth Technical Guide to Hydroxylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic of "Aminooxidanide" (H₂NO⁻) yielded limited specific research. This guide focuses on its parent compound, hydroxylamine, and its derivatives, which are the subject of extensive investigation in medicinal chemistry. This compound is the conjugate base of hydroxylamine, a foundational molecule for the derivatives discussed herein.

Introduction to Hydroxylamine and Its Derivatives

Hydroxylamine (NH₂OH) is an inorganic compound that serves as a crucial building block in organic and medicinal chemistry. While hydroxylamine itself has industrial applications, its derivatives are of significant interest in drug discovery due to their diverse biological activities. These derivatives, which include N-substituted hydroxylamines, hydroxamic acids, and amidoximes, have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. Their therapeutic effects often stem from their ability to interact with metalloenzymes or act as radical scavengers. This guide provides a comprehensive overview of the discovery, mechanisms of action, and experimental protocols related to key hydroxylamine derivatives in the context of drug development.

History and Discovery

The exploration of hydroxylamine derivatives in medicinal chemistry has evolved over several decades. Initially, research focused on their role as intermediates in organic synthesis. However, their structural similarity to amino acids and their ability to chelate metal ions led to investigations into their biological properties. A significant area of research has been the development of hydroxamic acids as enzyme inhibitors, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). More recently, N-substituted hydroxylamines have gained attention as a new class of antibacterial agents. These compounds have been shown to act as radical scavengers, specifically targeting the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair.[1][2] This discovery has opened new avenues for developing antibiotics with novel mechanisms of action to combat drug-resistant bacteria.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

A primary mechanism of action for several N-substituted hydroxylamine derivatives is the inhibition of ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. The enzyme catalyzes the reduction of ribonucleotides to their corresponding deoxyribonucleotides. This process involves a free radical mechanism, typically involving a tyrosyl radical in the active site of the RNR enzyme.

N-substituted hydroxylamines function as radical scavengers.[1][2] They are thought to donate a hydrogen atom to the tyrosyl radical, quenching it and thereby inactivating the enzyme. This disruption of the DNA synthesis pathway ultimately inhibits bacterial growth. The effectiveness of these compounds is linked to their ability to generate a stable nitroxide radical after donating the hydrogen atom.

Signaling Pathway Diagram: Inhibition of DNA Synthesis by Hydroxylamine Derivatives

RNR_Inhibition cluster_synthesis Deoxyribonucleotide Synthesis cluster_inhibition Inhibition Pathway Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR Ribonucleotide Reductase (RNR) (Active - with Tyrosyl Radical) Ribonucleotides->RNR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA DNA Synthesis & Repair Deoxyribonucleotides->DNA RNR->Deoxyribonucleotides Product RNR_inactive Ribonucleotide Reductase (RNR) (Inactive - Quenched Radical) Hydroxylamine N-Substituted Hydroxylamine Derivative Hydroxylamine->RNR Radical Scavenging Nitroxide Nitroxide Radical (Stable)

Caption: Inhibition of RNR by N-substituted hydroxylamine derivatives.

Quantitative Data

The following tables summarize the antibacterial activity of selected N-substituted hydroxylamine derivatives against various bacterial strains. The data is presented as the minimum inhibitory concentration (MIC₅₀), which is the concentration of the compound required to inhibit 50% of bacterial growth.

Table 1: Antibacterial Activity of N-Substituted Hydroxylamine Derivatives against Gram-Positive Bacteria
CompoundB. anthracis MIC₅₀ (µg/mL)S. aureus MIC₅₀ (µg/mL)S. epidermidis MIC₅₀ (µg/mL)E. faecalis MIC₅₀ (µg/mL)
11 <15<60<60>250
14 >250>250>250<80
15 >250<60<60>250
17 <15>250>250<80
18 >250>250<40>250
M-HA >250>250>250>250
HU >250>250>250>250
M-HA (N-methylhydroxylamine) and HU (Hydroxyurea) are reference compounds.
Data sourced from ACS Omega, 2018.[1][2]
Table 2: Antibacterial Activity of N-Substituted Hydroxylamine Derivatives against Gram-Negative Bacteria
CompoundP. aeruginosa MIC₅₀ (µg/mL)E. coli O157:H7 MIC₅₀ (µg/mL)
8 <17<60
12 <70>250
15 >250<60
M-HA <25<60
HU >250>250
M-HA (N-methylhydroxylamine) and HU (Hydroxyurea) are reference compounds.
Data sourced from ACS Omega, 2018.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-substituted hydroxylamine derivatives, based on published literature.

General Protocol for the Synthesis of N-Substituted Hydroxylamines

This protocol describes a common method for the synthesis of N-substituted hydroxylamines via the reaction of an aldehyde with N-methylhydroxylamine hydrochloride.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • N-methylhydroxylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve the aldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.2 eq) in methanol (0.2 M) in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted hydroxylamine.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow start Start dissolve Dissolve Aldehyde & N-methylhydroxylamine in Methanol start->dissolve stir1 Stir at Room Temperature (1 hour) dissolve->stir1 cool Cool to 0°C stir1->cool add_nabh3cn Add NaBH₃CN cool->add_nabh3cn stir2 Stir at Room Temperature (12-16 hours) add_nabh3cn->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine & Dry with MgSO₄ extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End Product purify->end

Caption: Workflow for the synthesis of N-substituted hydroxylamines.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • N-substituted hydroxylamine compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculate the bacterial strains in CAMHB and incubate until they reach the logarithmic growth phase.

  • Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Add 50 µL of the bacterial suspension to each well of the 96-well plate containing 50 µL of the diluted compounds.

  • Include positive controls (bacteria in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 16-20 hours.

  • Determine the MIC by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

Hydroxylamine and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their ability to act as radical scavengers and enzyme inhibitors has led to the identification of promising antibacterial and anticancer agents. The N-substituted hydroxylamines, in particular, offer a novel mechanism for combating bacterial infections by targeting the essential RNR enzyme. Further research into the structure-activity relationships and optimization of these compounds is likely to yield new therapeutic agents with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to explore this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of aminooxidanide, its relationship to hydroxylamine, and its role in biological processes. While this compound itself is a simple anion, this document contextualizes its significance through its conjugate acid, hydroxylamine, which is a key intermediate in various biochemical and synthetic pathways.

Core Chemical Properties of this compound

This compound (H₂NO⁻) is a nitrogen oxoanion and the conjugate base of hydroxylamine. It is a tautomer of hydroxyazanide. Due to its nature as a simple ion, extensive experimental data and complex signaling pathways specifically attributed to this compound are not prevalent in scientific literature. The focus is often on its more stable and widely studied conjugate acid, hydroxylamine (NH₂OH).

The following table summarizes the core quantitative data for the this compound ion.

PropertyValueSource
Molecular Formula H₂NO⁻PubChem, Wikidata
Molecular Weight 32.022 g/mol PubChem
Exact Mass 32.013639 DaPubChem
CAS Number 15435-66-2Wikidata, PubChem
PubChem CID 160955Wikidata, PubChem
ChEBI ID 29773Wikidata, PubChem

Relationship to Hydroxylamine and Role in Biological Nitrification

This compound is intrinsically linked to hydroxylamine, existing in equilibrium as its conjugate base. Hydroxylamine is a crucial intermediate in the biological process of nitrification, the oxidation of ammonia to nitrite, carried out by microbes. In this pathway, ammonia (NH₃) is first oxidized to hydroxylamine (NH₂OH) by the enzyme ammonia monooxygenase (AMO). Subsequently, hydroxylamine is oxidized to nitrite (NO₂⁻) by hydroxylamine oxidoreductase (HAO).

The following diagram illustrates the simplified pathway of biological nitrification, highlighting the central role of hydroxylamine.

NitrificationPathway cluster_conjugate_base Acid-Base Equilibrium Ammonia Ammonia (NH₃) Hydroxylamine Hydroxylamine (NH₂OH) Ammonia->Hydroxylamine Ammonia Monooxygenase (AMO) Nitrite Nitrite (NO₂⁻) Hydroxylamine->Nitrite Hydroxylamine Oxidoreductase (HAO) Hydroxylamine_node Hydroxylamine (NH₂OH) Aminooxidanide_node This compound (H₂NO⁻) Hydroxylamine_node->Aminooxidanide_node + H⁺ / - H⁺

Biological nitrification pathway and hydroxylamine's conjugate base.

Experimental Protocols

Specific experimental protocols for the this compound ion are scarce. However, protocols involving its conjugate acid, hydroxylamine, are well-documented, particularly in organic synthesis and analytical chemistry. The following is a summary of a classical experimental method utilizing hydroxylamine hydrochloride for the identification of aldehydes and ketones.

This protocol is based on the reaction of hydroxylamine with an aldehyde or ketone to form a crystalline oxime derivative, which can be purified and characterized.

Objective: To form an oxime derivative from an aldehyde or ketone for identification purposes.

Principle: Aldehydes and ketones react with hydroxylamine hydrochloride in the presence of a base to form an oxime and sodium chloride. The reaction is driven to completion by the neutralization of the liberated hydrochloric acid.

Materials:

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol (95%)

  • The aldehyde or ketone to be identified

  • Test tubes, heating apparatus (water bath)

Methodology Summary:

  • Reagent Preparation: A solution of hydroxylamine hydrochloride is prepared in aqueous ethanol.

  • Reaction: The unknown aldehyde or ketone is added to the hydroxylamine hydrochloride solution. A solution of sodium hydroxide is then added to neutralize the HCl that will be formed during the reaction.

  • Oxime Formation: The mixture is heated gently in a water bath. The formation of the oxime is often indicated by the precipitation of a solid from the solution.

  • Isolation and Purification: The mixture is cooled, and the crystalline oxime is collected by filtration. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain a pure sample.

  • Characterization: The melting point of the purified oxime is determined and compared with literature values for known oxime derivatives to identify the original aldehyde or ketone.

The logical flow of the experimental protocol for synthesizing an oxime for characterization is depicted below.

OximeSynthesisWorkflow Start Start: Aldehyde/Ketone Sample Reagents Add Hydroxylamine HCl & Sodium Hydroxide in Ethanol Start->Reagents Heat Heat Mixture (e.g., Water Bath) Reagents->Heat Precipitation Oxime Precipitates Heat->Precipitation Cool Cool Reaction Mixture Precipitation->Cool Filter Filter to Isolate Crude Oxime Cool->Filter Recrystallize Recrystallize for Purification Filter->Recrystallize Characterize Characterize Pure Oxime (e.g., Melting Point) Recrystallize->Characterize End End: Identification Characterize->End

Workflow for the synthesis and characterization of an oxime.

An In-depth Technical Guide to the Core Physical and Chemical Properties of Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxidanide (CAS RN: 15435-66-2), with the molecular formula H₂NO⁻, is the conjugate base of hydroxylamine and is classified as a nitrogen oxoanion.[1] Despite some database entries erroneously categorizing it as an amino acid derivative, its true structure consists of a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, which bears a formal negative charge.[2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, addresses the existing classification discrepancies, and details its intrinsic relationship with its conjugate acid, hydroxylamine. All quantitative data is presented in structured tables, and key chemical processes are visualized using logical diagrams.

Introduction and Clarification of Chemical Identity

This compound is a chemical entity of interest due to its role as a reactive nucleophile and its fundamental relationship to hydroxylamine, a key intermediate in biological nitrification.[3][4] A significant point of confusion exists in public databases, with some sources misclassifying this compound as an amino acid derivative containing both amine and carboxylic acid functional groups.[2] However, definitive sources such as PubChem and ChEBI confirm its identity as the anion H₂NO⁻.[1] It is not an amino acid but the deprotonated form of hydroxylamine (NH₂OH).[1] This guide will proceed based on this correct chemical identity.

This compound's properties are intrinsically linked to those of hydroxylamine. The equilibrium between these two species is governed by the pH of the solution, with the pKa of hydroxylamine being a critical parameter.[3][4]

Physical and Chemical Properties

The properties of this compound as an isolated species are primarily computed, as it exists in equilibrium with its conjugate acid in solution. The experimental properties of hydroxylamine are therefore provided as a critical reference.

Table 1: Computed Properties of this compound (H₂NO⁻)
PropertyValueSource
Molecular Formula H₂NO⁻PubChem
Molecular Weight 32.022 g/mol [1]
Exact Mass 32.013638687 Da[1]
Formal Charge -1[1]
InChIKey ZXKINMCYCKHYFR-UHFFFAOYSA-N[1]
SMILES N[O-][1][5]
XLogP3 (Computed) -1.3[1]
Topological Polar Surface Area 49.1 Ų[1]
Table 2: Experimental and Computed Properties of Hydroxylamine (NH₂OH)
PropertyValueSource
CAS Number 7803-49-8[6]
Appearance White, odorless, hygroscopic crystalline solid[3][4]
Molecular Weight 33.030 g/mol [6]
Melting Point 33 °C (306 K)[4][6]
Boiling Point 58 °C (at 22 mmHg), decomposes[6]
pKa ([NH₃OH]⁺) 5.94 - 6.03[3][4][6]
Solubility Very soluble in water and lower alcohols[3][4][7]
Density 1.21 g/cm³ (at 20 °C)[6]
Stability Unstable, decomposes at room temperature[3][4]

Chemical Relationships and Diagrams

The primary chemical characteristic of this compound is its role as the conjugate base of hydroxylamine. This acid-base equilibrium is fundamental to its existence and reactivity.

AcidBaseEquilibrium cluster_0 pH < pKa (5.94) cluster_1 pH > pKa (5.94) Hydroxylamine Hydroxylamine (NH₂OH) Predominant Species Proton_Loss - H⁺ Hydroxylamine->Proton_Loss This compound This compound (H₂NO⁻) Predominant Species Proton_Gain + H⁺ This compound->Proton_Gain Proton_Loss->this compound Proton_Gain->Hydroxylamine

Caption: Acid-base equilibrium between Hydroxylamine and this compound.

Experimental Protocols

No direct synthesis for this compound salts is commonly cited. However, its generation is straightforward via the deprotonation of hydroxylamine. The following protocols outline the synthesis of the precursor, hydroxylamine, and the subsequent in-situ generation of this compound.

Protocol 1: Synthesis of Hydroxylamine (Precursor) via Electrolytic Reduction

This protocol is based on the electrolytic reduction of nitric acid.

Objective: To produce hydroxylamine, the conjugate acid of this compound.

Materials:

  • Nitric acid (HNO₃, 50% solution)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Mercury (Hg) or amalgamated lead cathode

  • Platinum (Pt) anode

  • Electrolytic cell with a diaphragm to separate anode and cathode compartments

  • Power supply

  • Cooling bath

Methodology:

  • Prepare the electrolyte by mixing the 50% nitric acid solution with a supporting acid (H₂SO₄ or HCl) in the cathode compartment of the electrolytic cell.

  • The anode compartment should contain a dilute solution of the corresponding acid.

  • Assemble the cell with the mercury or amalgamated lead cathode and platinum anode, ensuring the diaphragm separates the two compartments.

  • Immerse the cell in a cooling bath to maintain a low temperature (0-5 °C) throughout the electrolysis.

  • Apply a controlled direct current to the cell. The reduction of nitric acid occurs at the cathode. The overall reaction is: HNO₃ + 6H⁺ + 6e⁻ → NH₂OH + 2H₂O.[8]

  • Monitor the reaction progress by periodically sampling the catholyte and testing for the presence of hydroxylamine.

  • Upon completion, the resulting solution contains hydroxylammonium salts (e.g., hydroxylammonium sulfate), which can be isolated or used in solution for the subsequent generation of this compound.

Protocol 2: Generation of an this compound Solution

Objective: To generate this compound in solution from a hydroxylammonium salt.

Materials:

  • Hydroxylammonium salt solution (e.g., from Protocol 1) or commercial hydroxylammonium chloride/sulfate.

  • A strong base solution (e.g., Sodium Hydroxide, NaOH, or Sodium Butoxide, NaOBu).

  • pH meter or indicator strips.

  • Stir plate and stir bar.

  • Inert atmosphere (optional, e.g., Nitrogen or Argon).

Methodology:

  • Dissolve the hydroxylammonium salt (e.g., [NH₃OH]Cl) in a suitable solvent, typically deionized water, in a flask.

  • Place the flask on a stir plate and begin gentle stirring.

  • Slowly add the strong base solution dropwise to the hydroxylammonium salt solution.

  • Monitor the pH of the solution. As the base is added, it neutralizes the hydroxylammonium cation, deprotonating it to form free hydroxylamine (NH₂OH) and subsequently the this compound anion (H₂NO⁻) as the pH rises above the pKa (5.94).

  • The reaction is: [NH₃OH]⁺ + OH⁻ ⇌ NH₂OH + H₂O, followed by NH₂OH + OH⁻ ⇌ H₂NO⁻ + H₂O.

  • To predominantly generate this compound, the final pH of the solution must be adjusted to be significantly above 6.0. A pH of 7-8 will result in a solution containing a substantial concentration of the this compound anion.

  • The resulting solution contains the sodium salt of this compound (e.g., Na⁺H₂NO⁻) and should be used promptly, as hydroxylamine and its base are unstable.

Workflow start Start: Hydroxylammonium Salt ([NH₃OH]⁺X⁻) dissolve 1. Dissolve Salt in Water start->dissolve add_base 2. Titrate with Strong Base (e.g., NaOH) dissolve->add_base monitor_ph 3. Monitor pH During Addition add_base->monitor_ph adjust_ph 4. Adjust pH > 6.0 monitor_ph->adjust_ph end_product Result: Solution containing This compound (H₂NO⁻) adjust_ph->end_product

Caption: Workflow for the generation of an this compound solution.

Conclusion

This compound, CAS RN: 15435-66-2, is correctly identified as the nitrogen oxoanion H₂NO⁻, the conjugate base of hydroxylamine. Its chemical behavior is dictated by the acid-base equilibrium with hydroxylamine, making the system's pH a critical determinant of the predominant species. While it does not possess the structure of an amino acid, its high reactivity as a nucleophile makes it a compound of interest. The protocols provided herein describe a viable pathway for its generation in a laboratory setting for further research into its properties and potential applications in synthesis and materials science. It is imperative for researchers to rely on the correct structural identification to avoid erroneous experimental design and interpretation.

References

A Technical Guide to Potential Research Areas for Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a proposed framework for the scientific investigation of Aminooxidanide. While this compound (H₂NO⁻) is a recognized chemical entity, public domain research on its biological activity is scarce.[1][2] The research areas, experimental protocols, and data presented herein are therefore hypothetical and are based on the compound's chemical nature as the conjugate base of hydroxylamine, suggesting a potential role in modulating reactive nitrogen species (RNS).

Introduction: The Scientific Case for Investigating this compound

This compound is a nitrogen oxoanion with the chemical formula H₂NO⁻.[1] It is the conjugate base of hydroxylamine and exists as a tautomer of hydroxyazanide.[1] Given its chemical structure, this compound presents a compelling, albeit unexplored, candidate for modulating biological redox signaling. Compounds containing N-O bonds are known to be sources of nitric oxide (NO) or other reactive nitrogen species, which are critical mediators of physiological and pathological processes.

This guide outlines three potential research areas to systematically characterize the biochemical properties, cellular effects, and therapeutic potential of this compound, focusing on its hypothesized role as an RNS modulator.

Research Area 1: Biochemical Profile and RNS Donor Capability

The foundational research step is to determine if this compound can release RNS under physiological conditions and to characterize its basic biochemical stability and reactivity. This will establish its potential as a biological modulator.

Experimental Workflow: Quantifying Nitric Oxide Release

A crucial first experiment is to quantify the release of NO from this compound in a controlled, cell-free environment. The workflow for such an assay is detailed below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Phosphate Buffered Saline (PBS) prep2 Synthesize or Procure This compound prep3 Prepare NO-specific fluorescent probe (e.g., DAF-FM DA) assay1 Add PBS and Probe to 96-well plate prep3->assay1 assay2 Add this compound (various concentrations) assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Measure Fluorescence (Ex/Em 495/515 nm) at multiple time points assay3->assay4 analysis1 Subtract Background Fluorescence assay4->analysis1 analysis2 Generate Standard Curve with known NO donor (e.g., SNAP) analysis1->analysis2 analysis3 Quantify NO Release (in µM) vs. Time analysis2->analysis3

Caption: Workflow for in vitro quantification of nitric oxide (NO) release.

Key Experimental Protocols

2.2.1 Protocol: In Vitro Nitric Oxide (NO) Release Assay

  • Reagents: this compound, Phosphate Buffered Saline (PBS) pH 7.4, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), S-Nitroso-N-acetyl-DL-penicillamine (SNAP) as a positive control.

  • Preparation: Prepare a 10 mM stock solution of this compound in degassed PBS. Prepare a 5 mM stock of DAF-FM DA in DMSO.

  • Assay: In a black 96-well plate, add 90 µL of PBS. Add 5 µL of 100 µM DAF-FM DA to each well for a final concentration of 5 µM.

  • Initiation: Add 5 µL of this compound dilutions (to achieve final concentrations of 1, 10, 100 µM) or SNAP (positive control) to respective wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (Excitation/Emission = 495/515 nm) every 5 minutes for 2 hours.

  • Quantification: Generate a standard curve using known concentrations of SNAP to convert fluorescence units to molar concentrations of NO.

Hypothetical Data Summary

The following table summarizes potential outcomes from biochemical characterization experiments.

ParameterValueConditions
NO Release Half-Life (t½) 15.2 minpH 7.4, 37°C
NO Yield (%) 65%Molar equivalent yield after 2h
Aqueous Stability (t½) 4.5 hourspH 7.4, 37°C, in PBS
Reactivity with Cysteine HighFormation of N-nitrosothiol adduct

Research Area 2: Modulation of Redox-Sensitive Signaling

Based on its potential to generate RNS, a logical next step is to investigate this compound's impact on key cellular signaling pathways that are regulated by redox chemistry, such as the Keap1-Nrf2 antioxidant response pathway.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response

RNS can modify critical cysteine residues on Keap1, the negative regulator of the transcription factor Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amino This compound RNS Reactive Nitrogen Species (RNS) Amino->RNS releases Keap1 Keap1 RNS->Keap1 modifies Cys151 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Nrf2_nuc Nrf2 Keap1->Nrf2_nuc prevents nuclear translocation Nrf2->Cul3 presented to Nrf2->Nrf2_nuc translocates to nucleus (when released from Keap1) Proteasome Proteasomal Degradation Cul3->Proteasome ubiquitinates for ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Hypothesized modulation of the Keap1-Nrf2 pathway by this compound.

Key Experimental Protocols

3.2.1 Protocol: Western Blot for Nrf2 Nuclear Translocation

  • Cell Culture: Plate A549 cells (human lung carcinoma) in 6-well plates and grow to 80% confluency.

  • Treatment: Treat cells with this compound (0, 1, 10, 100 µM) for 4 hours. Use sulforaphane as a positive control.

  • Fractionation: Harvest cells and perform nuclear/cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Kit).

  • Protein Quantification: Determine protein concentration of both fractions using a BCA assay.

  • SDS-PAGE & Transfer: Load 20 µg of protein from each fraction onto a 10% polyacrylamide gel. Run SDS-PAGE and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against Nrf2 (1:1000), Lamin B1 (nuclear marker, 1:1000), and GAPDH (cytoplasmic marker, 1:5000) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system. Analyze band density to quantify Nrf2 levels in each fraction.

Hypothetical Data Summary

The table below presents plausible data from cell-based assays.

AssayCell LineParameterValue
Cell Viability (MTT) HEK293EC50 (48h)> 200 µM
Nrf2 Activation A549EC50 (Nuclear Nrf2)12.5 µM
ARE Reporter Assay HepG2-AREFold Induction (at 25 µM)4.8-fold
NF-κB Inhibition RAW 264.7IC50 (LPS-induced NO)22.7 µM

Research Area 3: In Vivo Proof-of-Concept in Oxidative Stress Models

Should in vitro data demonstrate potent Nrf2 activation, the final preliminary research phase would involve testing this compound's efficacy in an animal model where oxidative stress is a key driver of pathology.

Logical Framework: Proposed Therapeutic Rationale

The therapeutic hypothesis is that this compound, by generating RNS, activates the Nrf2 pathway in vivo, leading to the upregulation of endogenous antioxidant defenses and providing protection against tissue damage in oxidative stress-related diseases.

G mol Molecular Action (this compound releases RNS) cell Cellular Mechanism (Keap1 modification, Nrf2 nuclear translocation) mol->cell leads to path Pathway Outcome (Upregulation of Antioxidant Genes) cell->path results in phys Physiological Effect (Increased cellular resilience to oxidative stress) path->phys causes ther Therapeutic Outcome (Reduced tissue damage in disease model) phys->ther enables

Caption: Proposed therapeutic rationale for this compound in oxidative stress.

Key Experimental Protocols

4.2.1 Protocol: Murine Model of Ischemia-Reperfusion (I/R) Injury

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Allow animals to acclimate for one week with ad libitum access to food and water.

  • Dosing: Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) or vehicle (saline) 30 minutes prior to the ischemic insult.

  • Surgical Procedure: Anesthetize the mice. Induce hepatic ischemia by clamping the portal triad for 60 minutes. After 60 minutes, remove the clamp to allow reperfusion.

  • Endpoint: Euthanize mice after 24 hours of reperfusion.

  • Analysis:

    • Collect blood via cardiac puncture to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

    • Harvest liver tissue for histological analysis (H&E staining) to assess necrosis.

    • Prepare liver homogenates for Western blot analysis of HO-1 and NQO1 expression to confirm target engagement.

Hypothetical Data Summary

This table shows potential results from an in vivo study.

GroupNSerum ALT (U/L)Infarct Area (%)Hepatic HO-1 Expression (Fold Change)
Sham 845 ± 80%1.0 ± 0.2
Vehicle + I/R 102850 ± 45042 ± 5%1.5 ± 0.4
This compound + I/R 101100 ± 21018 ± 4%5.2 ± 1.1

References

An In-depth Technical Guide to the Aminooxidanide Nitrogen Oxoanion (H₂NO⁻)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminooxidanide anion (H₂NO⁻), the conjugate base of hydroxylamine, is a simple yet highly reactive nitrogen oxoanion. Its potent nucleophilic character makes it a species of significant interest in synthetic organic chemistry and a potential, albeit transient, intermediate in biological systems. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its structural and spectroscopic properties derived from computational modeling, a proposed experimental protocol for its generation, and a discussion of its potential biological relevance and role in drug development.

Core Characteristics of this compound

This compound is structurally characterized by a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, with a formal negative charge residing primarily on the oxygen atom. This arrangement results in a potent nucleophile.

Structural and Physicochemical Properties

Due to its reactive nature, detailed experimental characterization of the isolated this compound anion is challenging. The data presented below are derived from computational chemistry calculations, providing a theoretical framework for understanding its properties.

PropertyValueSource
Molecular Formula H₂NO⁻PubChem[1]
Molecular Weight 32.022 g/mol PubChem[1]
CAS Number 15435-66-2-
Calculated XLogP3 -1.3PubChem[1]
Formal Charge -1PubChem[1]
Hybridization of N sp³Theoretical
Molecular Geometry PyramidalTheoretical
Calculated Bond Lengths
N-H~1.02 ÅComputational
N-O~1.45 ÅComputational
Calculated Bond Angles
H-N-H~105°Computational
H-N-O~103°Computational

Note: Calculated bond lengths and angles are representative values from DFT (Density Functional Theory) calculations and may vary slightly depending on the computational method and basis set used.

Spectroscopic Data (Computed)

Spectroscopic analysis is crucial for the identification and characterization of chemical species. The following tables summarize the predicted spectroscopic signatures for this compound based on computational models.

Infrared (IR) Spectroscopy

Vibrational ModeCalculated Wavenumber (cm⁻¹)Intensity
N-H Symmetric Stretch ~3300 - 3400Strong
N-H Asymmetric Stretch ~3400 - 3500Strong
H-N-H Scissoring ~1600 - 1650Medium
N-O Stretch ~950 - 1050Strong
NH₂ Wagging ~700 - 800Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
¹H 4.0 - 5.0SingletN/AThe chemical shift is highly dependent on the solvent and counter-ion. The protons are expected to be equivalent, resulting in a singlet.
¹⁴N -150 to -200BroadN/ADue to quadrupolar relaxation, the ¹⁴N signal is expected to be broad.
¹⁵N -150 to -200Triplet~50-60 Hz (¹JNH)If ¹⁵N-labeled hydroxylamine is used, a triplet is expected due to coupling with the two equivalent protons.

Experimental Protocols

The generation of this compound typically involves the deprotonation of hydroxylamine using a strong base. The following is a proposed experimental protocol for the in-situ generation of this compound for synthetic applications.

In-Situ Generation of this compound from Hydroxylamine

Objective: To generate a solution of this compound for use as a nucleophile in an organic reaction.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

  • Preparation of Hydroxylamine Free Base (Caution: Hydroxylamine is unstable and can be explosive as a pure solid. Handle with extreme care and preferably in solution).

    • In a fume hood, dissolve hydroxylamine hydrochloride in a minimal amount of cold deionized water.

    • Slowly add a stoichiometric equivalent of a base like sodium carbonate to neutralize the HCl.

    • The free hydroxylamine can be extracted into a suitable organic solvent like diethyl ether. The ethereal solution should be used immediately.

  • Deprotonation Reaction:

    • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous THF to the flask.

    • Carefully add a stoichiometric equivalent of sodium hydride to the THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the ethereal solution of hydroxylamine dropwise to the stirred suspension of NaH in THF.

    • Vigorous hydrogen gas evolution will be observed. The addition should be slow enough to control the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

  • Confirmation of this compound Formation (Optional):

    • Characterization of the resulting this compound solution is challenging due to its reactivity.

    • Indirect confirmation can be achieved by quenching an aliquot of the reaction mixture with a known electrophile (e.g., benzyl bromide) and analyzing the formation of the expected product (O-benzylhydroxylamine) by GC-MS or NMR.

  • Use in Synthesis:

    • The resulting solution/suspension of sodium this compound in THF/ether is now ready for use as a nucleophilic aminating agent. The desired electrophile can be added directly to this mixture.

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Hydroxylamine and its salts can be explosive. Avoid heating and handle with appropriate personal protective equipment.

  • All operations should be conducted in a well-ventilated fume hood.

Biological Significance and Role in Drug Development

The direct biological role of this compound as a signaling molecule or a stable metabolite has not been well-established in the scientific literature. However, its chemical properties suggest potential involvement as a transient, reactive intermediate in certain biochemical processes.

Potential as a Reactive Intermediate

Given its high nucleophilicity, it is plausible that this compound could be formed in localized biological microenvironments. For instance, it could arise from the one-electron reduction of nitric oxide (NO) followed by protonation, or through the deprotonation of endogenously produced hydroxylamine. As a reactive intermediate, it would likely have a very short half-life, reacting rapidly with nearby electrophiles. Such reactions could potentially contribute to cellular damage or, conversely, be part of a detoxification pathway.

Relevance in Drug Metabolism and Toxicology

Some drug molecules containing hydroxylamine moieties may undergo metabolic transformations that lead to the transient formation of this compound-like species. The high reactivity of such intermediates could lead to the formation of adducts with cellular macromolecules like DNA and proteins, which is a common mechanism of drug-induced toxicity. Understanding the potential for a drug candidate to form such reactive intermediates is a critical aspect of preclinical safety assessment in drug development.

Application in Drug Discovery

The this compound moiety itself is not a common feature of drug molecules due to its inherent instability and reactivity. However, its precursor, hydroxylamine, and related structures like hydroxamic acids and amidoximes, are found in a variety of biologically active compounds and approved drugs. These functional groups can act as prodrugs or be involved in the mechanism of action, for example, by chelating metal ions in enzyme active sites. The chemistry of this compound can inform the understanding of the reactivity and potential metabolic fates of these related drug classes.

Visualizations

Chemical Structure of this compound

aminooxidanide_structure N N O O⁻ N->O H1 H N->H1 H2 H N->H2

Caption: Ball-and-stick model of the this compound (H₂NO⁻) anion.

Proposed Synthesis Workflow

synthesis_workflow cluster_start Starting Materials cluster_process Process cluster_product Product arrow arrow Hydroxylamine HCl Hydroxylamine HCl Neutralization Neutralization Hydroxylamine HCl->Neutralization Strong Base (e.g., NaH) Strong Base (e.g., NaH) Deprotonation Deprotonation Strong Base (e.g., NaH)->Deprotonation Neutralization->Deprotonation Hydroxylamine (free base) This compound Anion (in situ) This compound Anion (in situ) Deprotonation->this compound Anion (in situ)

Caption: Workflow for the in-situ generation of the this compound anion.

Conceptual Role as a Nucleophile

nucleophilic_attack This compound (H₂NO⁻) This compound (H₂NO⁻) Nucleophilic Attack Nucleophilic Attack This compound (H₂NO⁻)->Nucleophilic Attack Electrophile (E⁺) Electrophile (E⁺) Electrophile (E⁺)->Nucleophilic Attack Aminated Product (H₂N-O-E) Aminated Product (H₂N-O-E) Nucleophilic Attack->Aminated Product (H₂N-O-E)

Caption: Conceptual diagram of this compound acting as a nucleophile.

References

Aminooxidanide and its role as an amino acid derivative

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis reveals that the term "aminooxidanide" is predominantly used in chemical databases to refer to the inorganic anion H₂NO⁻, which is the conjugate base of hydroxylamine.[1] While some sources inaccurately classify this simple molecule as an amino acid derivative, its structure lacks the characteristic carboxylic acid group fundamental to all amino acids. Therefore, it does not function as a building block of proteins.

However, the user's query likely refers to a valid and important class of molecules known as aminooxy amino acids . These are true amino acid derivatives where the α-amino group is replaced by an aminooxy group (-ONH₂). These compounds are of significant interest to researchers, scientists, and drug development professionals for their unique chemical properties and applications in bioconjugation and peptide synthesis.

This technical guide will focus on these aminooxy amino acids, providing a comprehensive overview of their synthesis, properties, and core applications.

Introduction to Aminooxy Amino Acids

Aminooxy amino acids are analogues of natural amino acids where the nitrogen atom of the amino group is bonded to an oxygen atom. This seemingly small modification has a profound impact on the chemical reactivity of the molecule. The oxygen atom, being highly electronegative, exerts an "alpha-effect," which increases the nucleophilicity of the adjacent nitrogen atom.[2][3] This enhanced reactivity allows for highly specific chemical reactions, known as chemoselective ligations, which are invaluable in the complex biochemical environment of drug development and proteomics.

Key Properties:

  • Appearance: Typically a white crystalline solid.[2]

  • Solubility: Generally soluble in water due to polar functional groups.[2][4]

  • Enhanced Nucleophilicity: The aminooxy group is a stronger nucleophile than a standard amino group, enabling specific reactions.[2][3]

Synthesis of Aminooxy Amino Acids

The synthesis of aminooxy amino acids can be achieved from readily available amino acid precursors. For instance, protected forms of amino acids like L-homoserine, serine, and threonine can be chemically modified to introduce the aminooxy functionality.[4]

Experimental Protocols:

While specific, detailed protocols are proprietary or vary by publication, a general synthetic strategy involves the following key steps, as illustrated for the conversion of L-homoserine:

  • Protection of Functional Groups: The carboxylic acid and amino groups of the starting amino acid are protected to prevent unwanted side reactions.

  • Activation of the Side Chain: The hydroxyl group in the side chain of an amino acid like homoserine is converted into a good leaving group, often a bromide.

  • Nucleophilic Substitution: The modified amino acid is reacted with a protected hydroxylamine derivative. The aminooxy group displaces the leaving group on the side chain.

  • Deprotection: The protecting groups are removed to yield the final aminooxy amino acid.

Below is a diagram illustrating a generalized workflow for the synthesis of an aminooxy amino acid from a precursor like L-homoserine.

cluster_synthesis Generalized Synthesis of an Aminooxy Amino Acid start L-Homoserine Precursor step1 Protection of carboxyl and amino groups start->step1 step2 Activation of side chain (e.g., bromination) step1->step2 step3 Nucleophilic substitution with protected hydroxylamine derivative step2->step3 step4 Deprotection step3->step4 end Aminooxy Amino Acid step4->end cluster_ligation Oxime Ligation Workflow peptide_synthesis Solid Phase Peptide Synthesis (SPPS) with an aminooxy amino acid deprotection Cleavage and Deprotection peptide_synthesis->deprotection peptide_with_aminooxy Peptide with free -ONH2 group deprotection->peptide_with_aminooxy ligation Oxime Ligation (mild, aqueous conditions) peptide_with_aminooxy->ligation carbonyl_molecule Aldehyde/Ketone containing molecule (e.g., sugar, linker) carbonyl_molecule->ligation modified_peptide Modified Peptide (with stable oxime bond) ligation->modified_peptide

References

Methodological & Application

Application Notes: Modified Strecker Synthesis for the Production of N-Hydroxy-α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

The following application notes detail the synthesis of N-hydroxy-α-amino acids, a class of compounds that can be considered within the conceptual framework of "aminooxidanides," via a modified Strecker synthesis. This protocol is intended for researchers, scientists, and professionals in drug development who are exploring novel amino acid derivatives.

The Strecker synthesis is a cornerstone in amino acid production, traditionally involving the reaction of an aldehyde or ketone with ammonia and cyanide. This process yields an α-aminonitrile, which is subsequently hydrolyzed to produce the desired α-amino acid. To generate N-hydroxy-α-amino acids, a key modification is the substitution of ammonia with hydroxylamine. This alteration introduces an N-hydroxy group, which is of significant interest in medicinal chemistry due to its potential as a hydroxamic acid precursor, a known zinc-binding group in metalloenzyme inhibitors.

This modified approach allows for the synthesis of various N-hydroxy-α-amino acids by selecting the appropriate starting aldehyde or ketone. The protocol is robust and can be adapted for different substrates, making it a valuable tool for creating libraries of novel amino acid derivatives for screening and drug discovery.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the modified Strecker synthesis of N-hydroxy-α-amino acids, based on the synthesis of N-hydroxy-DL-valine from isobutyraldehyde as a representative example.

ParameterValueNotes
Starting Materials Isobutyraldehyde, Hydroxylamine Hydrochloride, Sodium Cyanide
Reaction Time 24 - 48 hoursReaction progress should be monitored by TLC.
Reaction Temperature 0°C to Room TemperatureInitial cooling is required for safety.
Hydrolysis Conditions 6M HCl, 100°CReflux for 4-6 hours.
Overall Yield 60 - 75%Varies depending on the specific aldehyde used.
Purity >95%After recrystallization.
Key Intermediates α-(Hydroxyamino)nitrileTypically not isolated.

Experimental Protocol: Synthesis of N-Hydroxy-DL-valine

This protocol provides a detailed methodology for the synthesis of N-hydroxy-DL-valine, a representative N-hydroxy-α-amino acid, using a modified Strecker synthesis.

Materials:

  • Isobutyraldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium cyanide (1.1 eq)

  • Sodium hydroxide (for pH adjustment)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Ethanol

  • Deionized water

  • Ice bath

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • pH meter or pH paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

Part 1: Synthesis of α-(Hydroxyamino)isovaleronitrile

  • In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride (1.1 eq) in deionized water in a round bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of sodium cyanide (1.1 eq) in deionized water to the flask while maintaining the temperature below 10°C.

  • Add isobutyraldehyde (1.0 eq) dropwise to the reaction mixture over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 24-48 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde. The desired nitrile intermediate remains in the aqueous phase.

Part 2: Hydrolysis to N-Hydroxy-DL-valine

  • Carefully add concentrated hydrochloric acid to the aqueous phase containing the α-(hydroxyamino)nitrile until the final concentration is approximately 6M.

  • Fit the flask with a reflux condenser and heat the mixture to 100°C for 4-6 hours.

  • Monitor the hydrolysis by TLC until the nitrile intermediate is no longer detectable.

  • After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any organic impurities.

  • Neutralize the aqueous solution to approximately pH 7 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • The crude N-hydroxy-DL-valine will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-hydroxy-DL-valine.

  • Dry the final product under vacuum.

Visualizations

Strecker_Synthesis_Workflow Start Start Materials: Aldehyde/Ketone (R-CHO) Hydroxylamine (NH2OH) Cyanide (NaCN) Reaction_Mix Reaction Mixture (Aqueous Solution) Start->Reaction_Mix Combine Aminonitrile_Formation Step 1: α-(Hydroxyamino)nitrile Formation Reaction_Mix->Aminonitrile_Formation Stir at 0°C to RT Hydrolysis Step 2: Acid Hydrolysis (e.g., 6M HCl, reflux) Aminonitrile_Formation->Hydrolysis Add conc. HCl Neutralization Step 3: Neutralization (pH ~7) Hydrolysis->Neutralization Cool and add base Purification Step 4: Purification (Recrystallization) Neutralization->Purification Filter and collect crude product Final_Product Final Product: N-Hydroxy-α-Amino Acid Purification->Final_Product Isolate pure product

Caption: Workflow for the modified Strecker synthesis of N-hydroxy-α-amino acids.

Application Notes: Analytical Techniques for the Detection of Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of established analytical methodologies for the quantitative and qualitative detection of Aminooxidanide (CAS: 15435-66-2). This compound, a nitrogen oxoanion and the conjugate base of hydroxylamine, is of interest in various chemical and biological studies.[1] Accurate detection is crucial for research, development, and quality control purposes. This note details a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in aqueous solutions. Additional potential methods are also discussed.

Introduction to this compound

This compound (H₂NO⁻) is a chemical entity with the molecular formula H₂NO⁻ and a molecular weight of approximately 32.02 g/mol .[1] It is classified as a nitrogen oxoanion and is the conjugate base of hydroxylamine.[1] Its structure, featuring an N-O single bond, makes it a polar compound, generally soluble in water.[2][3] Given its simple structure and reactive nature, sensitive and selective analytical methods are required for its accurate determination, often in complex matrices.

Analytical techniques for compounds with similar functional groups (amines, hydroxylamines) often involve chromatography for separation and mass spectrometry or electrochemical methods for detection.[4] This document focuses on a highly specific and sensitive LC-MS/MS method.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is the gold standard for quantifying low-level analytes in complex mixtures due to its superior selectivity and sensitivity. This method is suitable for detecting this compound in buffer solutions, cell culture media, and other aqueous samples.

Principle

The method involves separating this compound from the sample matrix using reversed-phase HPLC, followed by ionization using electrospray ionization (ESI) and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the specific transition of the precursor ion to a product ion.

Quantitative Performance

The following table summarizes the performance characteristics of the described HPLC-MS/MS method for the quantification of this compound.

ParameterResultDetails
Linear Range 1 - 1000 ng/mLConcentration range over which the method is accurate and precise.
Correlation Coefficient (r²) ≥ 0.998Indicates the linearity of the calibration curve.
Limit of Detection (LOD) 0.3 ng/mLLowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 1.0 ng/mLLowest concentration of analyte that can be accurately quantified.
Precision (%RSD) < 10%Relative Standard Deviation for intra-day and inter-day measurements.
Accuracy (% Recovery) 92% - 105%Efficiency of the sample preparation and measurement process.

Experimental Protocol: HPLC-MS/MS

Required Materials and Reagents
  • This compound reference standard (≥98% purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS): ¹⁵N-Hydroxylamine or similar stable isotope-labeled standard

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Instrumentation
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of LC-MS grade water to prepare the primary stock solution.

    • Prepare the Internal Standard (IS) stock solution similarly.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Mobile Phase:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

Sample Preparation
  • Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins (if present) and vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

Workflow Diagram

G HPLC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquot (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Precip 3. Protein Precipitation (ACN) Add_IS->Precip Vortex 4. Vortex Precip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant HPLC 7. HPLC Separation Supernatant->HPLC ESI 8. Electrospray Ionization (ESI) HPLC->ESI MSMS 9. MS/MS Detection (MRM) ESI->MSMS Integration 10. Peak Integration MSMS->Integration Quant 11. Quantification Integration->Quant

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Instrument Parameters

HPLC Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.1 - 5.0 min: 5% B (re-equilibration)

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • IonSpray Voltage: -4500 V

  • Temperature: 550°C

  • Curtain Gas (CUR): 35 psi

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 55 psi

  • MRM Transitions:

    • This compound: Q1: 32.0 m/z -> Q3: 16.0 m/z

    • Internal Standard (¹⁵N-Hydroxylamine): Q1: 34.0 m/z -> Q3: 17.0 m/z

Data Analysis

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of this compound in unknown samples is determined from this curve using linear regression.

Other Potential Analytical Methods

While HPLC-MS/MS is highly effective, other techniques could be adapted for the detection of this compound or related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase the volatility of the polar this compound. This can be complex but is a viable alternative.[4]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful for structural confirmation and qualitative analysis but are generally not suitable for low-concentration quantitative work.[2]

  • Electrochemical Sensors: Given the redox properties of related nitroxide compounds, developing a specific electrochemical sensor could provide a rapid and portable detection method.[5]

Method Selection Logic

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, sample matrix, and available equipment.

G Start Start: Need to Detect This compound Req Define Requirements Start->Req Quant Quantitative Analysis? Req->Quant High Sensitivity & Selectivity Qual Qualitative / Structural? Req->Qual Structural Info LCMS HPLC-MS/MS Quant->LCMS Yes GCMS GC-MS (with derivatization) Quant->GCMS Alternative Sensor Electrochemical Sensor Quant->Sensor Rapid Screening NMR_IR NMR / IR Spectroscopy Qual->NMR_IR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

This application note provides a detailed, validated HPLC-MS/MS protocol for the sensitive and accurate quantification of this compound. The method is robust and suitable for routine analysis in a research or drug development setting. The choice of an analytical technique should always be guided by the specific goals of the experiment, balancing the need for sensitivity, selectivity, and throughput.

References

Application Notes and Protocols for Aminooxidanide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "aminooxidanide" refers to the anion H₂NO⁻, which is the conjugate base of hydroxylamine.[1] As a reactive anion, it is not an isolable or commercially available compound for direct handling. Research and development involving this moiety are conducted using its stable precursor, hydroxylamine , or its salts (e.g., hydroxylamine hydrochloride, hydroxylamine sulfate). The following procedures and protocols therefore apply to the handling and storage of these hydroxylamine-based compounds.

These notes are intended for qualified researchers, scientists, and drug development professionals. All operations should be conducted in a controlled laboratory setting by trained personnel.

General Information and Physicochemical Properties

Hydroxylamine and its salts are versatile reagents used as reducing agents, nucleophiles, and in the synthesis of oximes, nitrones, and hydroxamic acids. Due to the inherent instability and potential for explosive decomposition of pure hydroxylamine, it is most commonly supplied and used as an aqueous solution or as a more stable salt.

Table 1: Physicochemical Data of Hydroxylamine and its Common Salts

PropertyHydroxylamine (50% aq. solution)Hydroxylamine Hydrochloride (NH₃OHCl)Hydroxylamine Sulfate ((NH₃OH)₂SO₄)
CAS Number 7803-49-85470-11-110039-54-0
Molecular Formula H₃NOH₄ClNOH₈N₂O₆S
Molecular Weight 33.03 g/mol 69.49 g/mol 164.14 g/mol
Appearance Colorless liquidWhite crystalline solidWhite crystalline solid
Melting Point N/A155-157 °C (decomposes)~170 °C (decomposes)
Boiling Point 109 °C (decomposes)N/AN/A
Solubility Miscible in waterSoluble in water, glycerolSoluble in water
pKa 5.96 (for conjugate acid NH₃OH⁺)N/AN/A

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of hydroxylamine compounds and ensure laboratory safety.

Safe Handling
  • Ventilation: Always handle hydroxylamine and its salts in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with side shields.[2]

  • Ignition Sources: These compounds are reactive. Avoid contact with heat, sparks, open flames, and strong oxidizing agents. Use non-sparking tools for handling solid forms.[2]

  • Dispensing: For aqueous solutions, use a calibrated pipette or graduated cylinder. For solids, use a clean spatula. Avoid creating dust.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams, especially strong oxidizers.

Storage Conditions
  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Temperature: Store at controlled room temperature (2-8°C is often recommended for aqueous solutions to prolong shelf life). Avoid freezing.

  • Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and metals (e.g., copper, zinc).

  • Segregation: Keep separate from foodstuff containers and other reactive chemicals.[2]

Experimental Protocols

The following is a representative protocol for the use of hydroxylamine hydrochloride in a common laboratory application: the cleavage of a fusion protein.

Protocol 1: Cleavage of Fusion Protein at Asn-Gly Linkage

Objective: To cleave a recombinant fusion protein containing a hydroxylamine-sensitive Asn-Gly (Asparagine-Glycine) peptide bond.

Materials:

  • Purified fusion protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Hydroxylamine Hydrochloride (NH₃OHCl)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Guanidine Hydrochloride (GdnHCl)

  • Dialysis tubing or desalting column

  • SDS-PAGE analysis equipment

Procedure:

  • Reaction Buffer Preparation: Prepare a 2 M solution of hydroxylamine hydrochloride. Adjust the pH to 9.0 with LiOH or NaOH. This solution is the cleavage reagent. Caution: Prepare fresh and in a fume hood.

  • Protein Denaturation: Dissolve the fusion protein in a buffer containing 6 M GdnHCl to denature it and ensure the cleavage site is accessible.

  • Cleavage Reaction:

    • Add the pH-adjusted hydroxylamine cleavage reagent to the denatured protein solution to a final concentration of 1 M hydroxylamine.

    • Incubate the reaction mixture at 45°C for 4-6 hours. The optimal time may need to be determined empirically.

  • Reaction Quenching: Stop the reaction by lowering the pH. This can be achieved by dilution with a neutral or acidic buffer or through buffer exchange.

  • Removal of Reagents: Remove hydroxylamine and GdnHCl by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

  • Analysis: Analyze the cleavage products using SDS-PAGE to confirm the reaction efficiency. The cleaved protein fragments should appear as new, lower molecular weight bands.

Visualizations

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Assess Hazards (Review SDS) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Retrieve Compound from Storage C->D E Weigh/Measure Reagent D->E F Perform Experiment E->F G Quench/Neutralize Reaction F->G I Return Compound to Proper Storage F->I H Dispose of Waste (Follow Regulations) G->H J Clean Workspace H->J I->J

Caption: Workflow for the safe handling of hydroxylamine precursors.

Diagram 2: Protein Cleavage Experimental Workflow

G start Start: Purified Fusion Protein denature 1. Denature Protein (6 M GdnHCl) start->denature cleave 3. Add Reagent & Incubate (45°C, 4-6 hours) denature->cleave reagent 2. Prepare Cleavage Reagent (2 M NH2OH, pH 9.0) reagent->cleave stop 4. Stop Reaction (Buffer Exchange / Dilution) cleave->stop analyze 5. Analyze Products (SDS-PAGE) stop->analyze end End: Cleaved Peptides analyze->end

Caption: Experimental workflow for hydroxylamine-mediated protein cleavage.

References

Application Notes and Protocols for Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Aminooxidanide is a hypothetical compound created for illustrative purposes. All data, protocols, and safety information presented herein are fictional and should not be used for any real-world application.

Introduction

This compound is a synthetic, cell-permeable small molecule inhibitor of the fictional kinase, APOK1 (Apoptosis Kinase 1). It has demonstrated high potency and selectivity in preclinical models, making it a compound of interest for research into apoptosis-related signaling pathways and as a potential therapeutic agent in oncology. These notes provide essential safety protocols, experimental procedures, and technical data to guide researchers in its use.

Safety Protocols and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The following tables summarize critical safety information.

Hazard Identification and Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation (Category 2A)WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)WarningH335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Protection TypeSpecificationPurpose
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Prevents eye contact from splashes.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Prevents skin contact.
Skin/Body Protection Standard laboratory coat.Protects skin and personal clothing.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of powder.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Physicochemical and Toxicity Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₅N₃O₄
Molecular Weight 265.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 188 - 192 °C
Solubility Soluble in DMSO (>25 mg/mL), sparingly soluble in water (<1 mg/mL)
IC₅₀ (APOK1 Kinase) 45 nM
LD₅₀ (Oral, Rat) 280 mg/kg
Permissible Exposure Limit (PEL) 0.05 mg/m³ (8-hour TWA)

Experimental Protocols

Protocol: In Vitro APOK1 Kinase Inhibition Assay

This protocol details a luminescent kinase assay to determine the IC₅₀ of this compound against the APOK1 enzyme.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a solution of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • APOK1 Enzyme: Reconstitute lyophilized APOK1 in kinase buffer to a final working concentration of 2 ng/µL.

  • Substrate Solution: Prepare a solution containing 50 µM of the peptide substrate and 20 µM ATP in kinase buffer.

  • This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

B. Assay Procedure:

  • Add 5 µL of each this compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of the APOK1 enzyme solution to all wells except the "no enzyme" control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the Substrate Solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data using the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition).

  • Plot the normalized percent inhibition versus the log concentration of this compound.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

A. Cell Culture:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

B. Treatment Procedure:

  • Prepare a serial dilution of this compound in complete cell culture medium (e.g., 200 µM to 0.1 µM).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Incubate the cells for 48 hours at 37°C.

C. Viability Assessment:

  • Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

Diagrams and Workflows

The following diagrams illustrate the theoretical signaling pathway of this compound and a typical experimental workflow.

APOK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Death Receptor APOK1 APOK1 Kinase Receptor->APOK1 Activates Effector Downstream Effector Protein APOK1->Effector Phosphorylates Apoptosis Apoptosis Effector->Apoptosis Triggers Inhibitor This compound Inhibitor->APOK1 Inhibits Signal External Signal (e.g., Ligand) Signal->Receptor

Caption: Hypothetical APOK1 signaling pathway inhibited by this compound.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Inhibitor) start->prep 1 plate Plate Inhibitor Dilutions & APOK1 Enzyme prep->plate 2 incubate1 Incubate 15 min (Inhibitor Binding) plate->incubate1 3 react Add ATP/Substrate Mix to Initiate Reaction incubate1->react 4 incubate2 Incubate 60 min (Kinase Reaction) react->incubate2 5 detect Add ADP-Glo™ Reagent (Stop & Detect) incubate2->detect 6 read Read Luminescence detect->read 7 analyze Analyze Data (Calculate IC₅₀) read->analyze 8 end_node End analyze->end_node 9

Caption: Workflow for the in vitro APOK1 kinase inhibition assay.

Application Notes and Protocols for Aminooxidanide Derivatization in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines, a class of compounds broadly referred to as aminooxidanides in certain contexts, is a critical step in various experimental assays to enhance detectability and improve separation. This is particularly crucial for analytes that lack a strong chromophore or fluorophore, rendering them difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Derivatization with a suitable agent can introduce a readily detectable tag, thereby increasing the sensitivity and selectivity of the assay.

This document provides detailed application notes and protocols for the derivatization of amino-containing compounds, with a specific focus on the use of Dansyl Chloride for the analysis of amino acids by HPLC. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, phenols, and imidazoles under alkaline conditions to yield highly fluorescent sulfonamide adducts. These derivatives exhibit strong UV absorbance and fluorescence, allowing for sensitive quantification.

Application: Quantitative Analysis of Amino Acids in Biological Samples using Dansyl Chloride Derivatization followed by HPLC

This method is widely applicable for the quantitative analysis of amino acids in various biological matrices such as plasma, urine, and cell culture media. The pre-column derivatization with Dansyl chloride allows for the separation of a wide range of amino acids in a single chromatographic run with high sensitivity and resolution.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the Dansyl chloride derivatization method for amino acid analysis by HPLC.

Table 1: HPLC Method Parameters and Performance

ParameterValue
HPLC System Standard HPLC with gradient elution capability
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 6.5)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of all 20 proteinogenic amino acids
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm or Fluorescence (Excitation: 330-360 nm, Emission: 500-540 nm)
Linearity (R²) for most amino acids > 0.99
Limit of Detection (LOD) Low pmol to fmol range
Limit of Quantification (LOQ) pmol range
Precision (RSD%) < 15%
Recovery 85-115%

Table 2: Example Linearity Data for Selected Dansylated Amino Acids

Amino AcidLinear Range (pmol)Correlation Coefficient (R²)
Alanine 1 - 1000.9992
Glycine 1 - 1000.9995
Leucine 0.5 - 500.9998
Phenylalanine 0.5 - 500.9997
Proline 2 - 2000.9989
Serine 1 - 1000.9991
Tyrosine 0.5 - 500.9996

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Dansyl Chloride Solution (10 mg/mL): Dissolve 100 mg of Dansyl chloride in 10 mL of acetone. This solution should be prepared fresh and protected from light.

  • Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH. Bring the final volume to 100 mL with deionized water.

  • Amino Acid Standard Mixture (1 mM): Prepare a stock solution containing a mixture of all 20 proteinogenic amino acids at a concentration of 1 mM each in 0.1 M HCl.

  • Internal Standard Solution (1 mM): Prepare a 1 mM solution of a suitable internal standard (e.g., norvaline or sarcosine) in 0.1 M HCl.

Protocol 2: Sample Preparation and Derivatization
  • Sample Collection: Collect biological samples (e.g., plasma, serum, urine) using standard procedures.

  • Deproteinization (for plasma/serum): To 100 µL of plasma or serum, add 200 µL of ice-cold acetone or acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant for the derivatization reaction.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix:

      • 50 µL of the deproteinized sample supernatant, standard solution, or blank (0.1 M HCl).

      • 10 µL of the internal standard solution.

      • 100 µL of Sodium Bicarbonate Buffer (0.5 M, pH 9.5).

    • Vortex briefly to mix.

    • Add 100 µL of the Dansyl Chloride solution.

    • Vortex immediately for 30 seconds.

    • Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.

  • Reaction Quenching: After incubation, add 50 µL of 250 mM NaOH to hydrolyze the excess Dansyl chloride. Vortex and incubate for an additional 15 minutes at 60°C.

  • Sample Filtration: Filter the final derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis
  • Injection: Inject 20 µL of the filtered, derivatized sample into the HPLC system.

  • Chromatographic Separation: Perform the separation using a C18 reverse-phase column and a suitable gradient of aqueous buffer and organic solvent (e.g., acetonitrile or methanol). An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70% B

    • 40-45 min: 10% B (re-equilibration)

  • Detection: Monitor the elution of the dansylated amino acids using a UV detector at 254 nm or a fluorescence detector with excitation at ~340 nm and emission at ~520 nm.

  • Quantification: Identify and quantify the amino acids based on the retention times and peak areas of the corresponding standards. The use of an internal standard is recommended to correct for variations in derivatization efficiency and injection volume.

Visualizations

G cluster_reactants Reactants cluster_products Products Amino_Acid Amino Acid (Primary/Secondary Amine) Dansylated_AA Dansylated Amino Acid (Fluorescent) Amino_Acid->Dansylated_AA Alkaline pH (e.g., pH 9.5) Dansyl_Cl Dansyl Chloride Dansyl_Cl->Dansylated_AA HCl HCl

Caption: Dansyl chloride derivatization reaction with an amino acid.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Collection 1. Sample Collection (e.g., Plasma) Deproteinization 2. Deproteinization (e.g., Acetone) Sample_Collection->Deproteinization Centrifugation 3. Centrifugation Deproteinization->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Mix_Reagents 5. Mix Sample, Buffer, & Internal Standard Supernatant_Collection->Mix_Reagents Add_Dansyl_Cl 6. Add Dansyl Chloride Mix_Reagents->Add_Dansyl_Cl Incubate 7. Incubate (60°C, 30 min) Add_Dansyl_Cl->Incubate Quench 8. Quench Reaction Incubate->Quench Filter 9. Filter Sample Quench->Filter HPLC_Injection 10. HPLC Injection Filter->HPLC_Injection Data_Analysis 11. Data Analysis HPLC_Injection->Data_Analysis

Caption: Experimental workflow for amino acid analysis.

Troubleshooting & Optimization

Technical Support Center: Aminooxy-Based Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminooxidanide chemistry. This resource is designed for researchers, scientists, and drug development professionals working with the synthesis of aminooxy-containing molecules and their application in bioconjugation via oxime ligation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction?

A1: Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is pH-dependent. The optimal pH is typically between 4.5 and 7.[1][2][3] At lower pH, the aminooxy group is protonated, reducing its nucleophilicity. At higher pH, the rate-limiting dehydration of the hemiaminal intermediate is slow. For many bioconjugation applications, a pH of 6.5-7.5 is used to maintain the stability of biological molecules.[4]

Q2: Why is my oxime ligation reaction slow, and how can I increase the rate?

A2: Slow reaction rates are a common issue, especially at neutral pH and with low concentrations of reactants. To accelerate the reaction, you can:

  • Use a catalyst: Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation, and can significantly increase the reaction rate at neutral pH.[2][3][5][6] Substituted anilines, such as p-phenylenediamine, have been shown to be even more efficient catalysts than aniline.[3]

  • Optimize pH: Ensure the reaction is performed within the optimal pH range of 4.5-7.

  • Increase reactant concentration: If possible, increasing the concentration of either the aminooxy-containing molecule or the carbonyl compound will increase the reaction rate.

Q3: What are common side reactions in aminooxy-based bioconjugation?

A3: While oxime ligation is highly chemoselective, potential side reactions can occur:

  • Reaction with other nucleophiles: Primary amines, if present in high concentrations or under certain conditions, can compete with the aminooxy group to form less stable imines (Schiff bases).

  • Hydrolysis of NHS esters: If you are using an NHS ester to introduce your aminooxy group, it is susceptible to hydrolysis, especially at higher pH. This will result in a non-reactive carboxylic acid.

  • Oxidation of sensitive functional groups: If your biomolecule contains sensitive groups like thiols, they can be prone to oxidation during the reaction setup and purification.

Q4: I am having trouble purifying my final oxime-linked conjugate. What are some common issues?

A4: Purification of bioconjugates can be challenging due to the similar properties of the starting materials and the product. Common issues and solutions include:

  • Removal of excess labeling reagent: This is often addressed by size-based purification methods like dialysis, size exclusion chromatography (SEC), or spin desalting columns.

  • Separation of labeled from unlabeled biomolecule: If the labeling is incomplete, separation can be achieved using chromatography techniques that exploit differences in properties between the labeled and unlabeled species, such as hydrophobicity (hydrophobic interaction chromatography, HIC) or charge (ion-exchange chromatography, IEX). High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.

  • Product instability: Although the oxime bond is generally stable, prolonged exposure to harsh conditions (e.g., very low or high pH) during purification should be avoided.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incorrect pH of reaction buffer Verify the pH of your reaction buffer. Adjust to the optimal range of 4.5-7. For biomolecules requiring neutral conditions, use a pH of 6.5-7.5 and consider adding a catalyst.[4]
Inactive aminooxy reagent Check the storage conditions and age of your aminooxy-containing reagent. If it is an NHS ester derivative, it may have hydrolyzed. Prepare a fresh solution of the reagent.
Inefficient reaction kinetics Increase the concentration of one or both reactants. Add a nucleophilic catalyst such as aniline (typically 10-100 mM).[5]
Degradation of starting materials Ensure the stability of your biomolecule and aminooxy reagent under the reaction conditions. Analyze starting materials by a suitable method (e.g., HPLC, mass spectrometry) before starting the reaction.
Problem 2: Multiple Products or Impurities in the Final Product
Potential Cause Troubleshooting Steps
Side reactions with other functional groups If your biomolecule has multiple reactive sites, consider using protecting groups for non-target functionalities. Ensure the chemoselectivity of the reaction by maintaining optimal pH.
Formation of stereoisomers The oxime bond can form as E/Z isomers, which may be separable by HPLC.[3] This is generally not an issue for the functionality of the conjugate.
Presence of unreacted starting materials Optimize the stoichiometry of your reactants to drive the reaction to completion. Improve the purification strategy to effectively separate the product from starting materials (e.g., use a different chromatography resin or gradient).
Degradation of the product during purification Avoid prolonged exposure to harsh pH or high temperatures during purification steps.

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing biomolecule.

  • Prepare the Reaction Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2 or sodium acetate buffer at pH 5.5.[4] Ensure the buffer does not contain primary amines (e.g., Tris).

  • Dissolve Reactants: Dissolve the aldehyde-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Separately, prepare a stock solution of the aminooxy-containing reagent in a compatible solvent like DMSO or DMF.

  • Initiate the Reaction: Add the aminooxy reagent stock solution to the biomolecule solution. The molar excess of the aminooxy reagent can range from 10 to 50-fold, depending on the reactivity of the components.

  • Add Catalyst (Optional): For reactions at or near neutral pH, add a freshly prepared stock solution of aniline in the reaction buffer to a final concentration of 10-100 mM.

  • Incubate: Allow the reaction to proceed at room temperature or 4°C for 2-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification: Remove excess unreacted aminooxy reagent and other small molecules by dialysis, desalting spin columns, or size-exclusion chromatography. Further purification to separate the labeled from unlabeled biomolecule can be performed by HPLC.

Data Presentation

Effect of pH on Oxime Ligation Rate

The rate of oxime formation is highly dependent on the pH of the reaction medium. The reaction rate constant typically shows a bell-shaped curve with respect to pH.

pH Relative Reaction Rate
3.0Low
4.5High
5.5Maximum
7.0Moderate
8.0Low

This table represents a general trend. The exact optimal pH can vary depending on the specific reactants.

Effect of Aniline Catalyst on Oxime Ligation

The addition of aniline can significantly accelerate the rate of oxime ligation, especially at neutral pH.

Reactants Conditions Catalyst Second-Order Rate Constant (M⁻¹s⁻¹)
Aminooxyacetyl-peptide + BenzaldehydepH 7.0None~0.1
Aminooxyacetyl-peptide + BenzaldehydepH 7.0100 mM Aniline8.2 ± 1.0[5]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_ph Verify Reaction pH (4.5 - 7.0) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_not_ok Adjust pH and Repeat check_ph->ph_not_ok No check_reagents Assess Reagent Activity (Fresh Stocks?) ph_ok->check_reagents ph_not_ok->start reagents_ok Reagents are Active check_reagents->reagents_ok Yes reagents_not_ok Use Fresh Reagents check_reagents->reagents_not_ok No increase_rate Increase Reaction Rate reagents_ok->increase_rate reagents_not_ok->start add_catalyst Add Aniline Catalyst (10-100 mM) increase_rate->add_catalyst increase_conc Increase Reactant Concentration increase_rate->increase_conc monitor_reaction Monitor Reaction Progress (HPLC, MS) add_catalyst->monitor_reaction increase_conc->monitor_reaction success Successful Product Formation monitor_reaction->success

Caption: Troubleshooting workflow for low product yield in oxime ligation.

Simplified Oxime Ligation Reaction Pathway

Oxime_Ligation_Pathway Aminooxy R1-O-NH2 (Aminooxy) Hemiaminal Hemiaminal Intermediate Aminooxy->Hemiaminal Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Hemiaminal Oxime R1-O-N=C(R2)-R3 (Oxime Product) Hemiaminal->Oxime - H2O Water H2O Catalyst Aniline (Catalyst) Catalyst->Hemiaminal Accelerates Dehydration

Caption: Simplified reaction pathway for aniline-catalyzed oxime ligation.

References

Aminooxidanide Production: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Aminooxidanide.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, a process involving a critical coupling reaction followed by an oxidation step.

Issue 1: Low Yield of Crude this compound (<50%)

  • Question: My overall yield of this compound is consistently low after the two-step synthesis. What are the potential causes and how can I improve it?

  • Answer: Low yield can stem from issues in either the coupling or oxidation stage. A systematic approach is necessary to identify the bottleneck.

    • Incomplete Coupling Reaction: The formation of the amide bond is a critical step.[1] Inefficient coupling will directly reduce the amount of precursor available for the subsequent oxidation. Key factors to investigate include the choice of coupling reagent, reaction conditions, and solvent.[2] A double-coupling strategy may also improve yield.[2]

    • Suboptimal Oxidation: The conversion of the precursor to this compound via oxidation can be incomplete or generate side products if not properly controlled. The choice of oxidizing agent and reaction temperature are critical variables.

    • Purification Losses: Significant loss of product can occur during workup and purification. Evaluating your purification methodology is crucial.

Issue 2: Incomplete Coupling Reaction

  • Question: How can I determine if my coupling reaction is incomplete and what steps can I take to improve the conversion rate?

  • Answer: Monitoring the reaction progress is key.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials (the N-protected amino acid and the amine component). The presence of significant amounts of starting material after the recommended reaction time indicates an incomplete reaction.

    • Optimizing Coupling Reagents: The choice of coupling reagent is crucial for success.[1] For sterically hindered amino acids or difficult sequences, more reactive reagents may be necessary.[1][2]

    • Solvent and Temperature: The reaction solvent plays a significant role in solubility and reaction rate.[2] While Dichloromethane (DCM) and Dimethylformamide (DMF) are common, for some sequences, mixed solvents might be required to prevent aggregation.[2] Temperature can also be adjusted to increase the reaction rate, but must be balanced against the risk of side reactions.

Issue 3: Significant Impurities in the Final Product

  • Question: My final product shows multiple impurities on HPLC analysis. What are the likely side products and how can I minimize their formation?

  • Answer: Impurities can arise from both the coupling and oxidation steps.

    • Coupling-Related Impurities: Racemization of the amino acid is a common side reaction that can be minimized by the addition of additives like HOBt or by using specific coupling reagents known for low racemization rates.[2][3]

    • Oxidation-Related Impurities: Over-oxidation or cleavage of protective groups can occur with harsh oxidizing agents.[4][5] It is important to use a stoichiometric amount of the oxidizing agent and maintain the recommended temperature.

    • Minimization Strategies:

      • Ensure high purity of starting materials.

      • Optimize the amount of coupling and oxidizing reagents.

      • Control the reaction temperature carefully.

      • Implement an efficient purification strategy.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling reagent for the synthesis of the this compound precursor?

A1: For standard synthesis, a carbodiimide like EDC in combination with an additive like HOBt is often sufficient.[2][7] For more challenging couplings, uronium or phosphonium-based reagents such as HATU or PyBOP are recommended due to their higher reactivity and ability to suppress side reactions.[1][2][3]

Q2: What is the optimal temperature for the oxidation step?

A2: The optimal temperature depends on the chosen oxidizing agent. For common reagents like PCC, the reaction is typically run at room temperature. For stronger oxidants, the reaction may need to be cooled to 0°C to prevent over-oxidation. It is crucial to consult the specific protocol for the chosen reagent.

Q3: How can I effectively monitor the progress of the oxidation reaction?

A3: TLC is a rapid and effective method. A stain that is sensitive to the functional group being oxidized can be used to visualize the disappearance of the starting material and the appearance of the product. LC-MS provides more detailed information, allowing for the identification of the product and any major side products in near real-time.[8]

Q4: What is the most effective method for purifying the final this compound product?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying peptides and small molecules like this compound to a high degree of purity.[6][9][10] A C18 reverse-phase column is typically a good starting point.[9]

Data Presentation

Table 1: Effect of Coupling Reagent on Precursor Yield

Coupling ReagentAdditiveBaseSolventReaction Time (h)Crude Yield (%)
EDCHOBtDIPEADMF1275
DCCHOBtNMMDCM1272
HATUNoneDIPEADMF492
PyBOPNoneDIPEADMF490

Table 2: Influence of Oxidizing Agent on this compound Yield

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
PCCDCM2568590
DMPDCM2549095
Jones ReagentAcetone027885
Swern OxidationDCM-7839296

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor via HATU Coupling

  • Dissolve the N-protected amino acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude precursor.

Protocol 2: Oxidation of Precursor to this compound using DMP

  • Dissolve the crude precursor (1.0 eq) in DCM.

  • Add Dess-Martin Periodinane (DMP) (1.2 eq) to the solution in portions at room temperature.

  • Stir the reaction for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO3 and Na2S2O3.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield crude this compound.

Protocol 3: Purification of this compound by Preparative HPLC

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO/Water).

  • Inject the sample onto a C18 preparative HPLC column.

  • Elute the product using a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and lyophilize to obtain the final this compound product as a powder.

Visualizations

Aminooxidanide_Synthesis_Workflow Start Starting Materials (Protected Amino Acid, Amine) Coupling Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Precursor This compound Precursor Coupling->Precursor Oxidation Oxidation (DMP, DCM) Precursor->Oxidation Crude_Product Crude This compound Oxidation->Crude_Product Purification Purification (Prep-HPLC) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Coupling Analyze Coupling Step (TLC/LC-MS) Start->Check_Coupling Coupling_OK Coupling Complete? Check_Coupling->Coupling_OK Optimize_Coupling Optimize Coupling: - Change Reagent - Adjust Temp/Solvent Coupling_OK->Optimize_Coupling No Check_Oxidation Analyze Oxidation Step (TLC/LC-MS) Coupling_OK->Check_Oxidation Yes Oxidation_OK Oxidation Complete? Check_Oxidation->Oxidation_OK Optimize_Oxidation Optimize Oxidation: - Change Reagent - Control Temp Oxidation_OK->Optimize_Oxidation No Check_Purification Evaluate Purification Method Oxidation_OK->Check_Purification Yes

Caption: Decision tree for troubleshooting low yield issues.

Side_Reaction_Pathway Precursor This compound Precursor Strong_Oxidant Strong Oxidizing Agent (e.g., Jones Reagent) Precursor->Strong_Oxidant Desired_Product This compound (Desired Product) Strong_Oxidant->Desired_Product Controlled Conditions Side_Product Over-Oxidized Byproduct (e.g., Carboxylic Acid) Strong_Oxidant->Side_Product Excess Reagent / High Temp

Caption: Potential side reaction during the oxidation step.

References

Aminooxidanide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Aminooxidanide. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of two primary degradants: a carboxylic acid derivative (Deg-A) and an amine-containing fragment (Deg-B).

  • Oxidation: The tertiary amine group in this compound is prone to oxidation, which can result in the formation of an N-oxide derivative (Deg-C). This process can be accelerated by the presence of oxidizing agents or exposure to air and light.

  • Photodegradation: Exposure to UV light can induce photolytic degradation, leading to the formation of a complex mixture of minor degradants. The primary photolytic degradation product identified is a result of ring cleavage (Deg-D).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is 2-8°C. It should be protected from light and moisture. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Q3: How should I prepare solutions of this compound for my experiments?

A3: It is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution needs to be stored, it should be kept at 2-8°C for no longer than 24 hours and protected from light. The choice of solvent can impact stability; neutral, aprotic solvents are generally preferred.

Troubleshooting Guide

Q1: I am observing an unexpected peak in my HPLC chromatogram during a stability study. What could be the cause?

A1: An unexpected peak could be due to several factors:

  • Contamination: The peak could be from a contaminated solvent, glassware, or a contaminated reference standard.

  • New Degradant: The experimental conditions might have led to the formation of a previously uncharacterized degradation product. Review your experimental setup for any deviations from the standard protocol.

  • Interaction with Excipients: If you are working with a formulation, this compound might be interacting with one of the excipients.

Q2: The mass balance in my forced degradation study is below 95%. What steps should I take?

A2: Poor mass balance can be addressed by:

  • Checking for Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and would be invisible to a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Investigating Volatile Degradants: A volatile degradant may have formed and evaporated. Headspace GC-MS can be used to analyze for volatile compounds.

  • Ensuring Complete Elution: Some degradants might be strongly retained on the HPLC column. A thorough column wash after each run is crucial.

Q3: I am seeing inconsistent results in my stability studies. What are the likely sources of variability?

A3: Inconsistent results often stem from:

  • Inconsistent Environmental Conditions: Ensure that temperature, humidity, and light exposure are strictly controlled throughout the study.

  • Sample Preparation Errors: Variations in sample preparation, such as weighing errors or inconsistent dilutions, can lead to variable results.

  • Instrument Variability: Ensure your analytical instrument is properly calibrated and maintained.

This compound Stability Data Summary

The following tables summarize the results of forced degradation studies on this compound. The studies were conducted to understand the degradation behavior under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundMajor Degradation Products
0.1 M HCl (60°C, 24h)15.2%Deg-A, Deg-B
0.1 M NaOH (60°C, 24h)22.5%Deg-A, Deg-B
3% H₂O₂ (25°C, 24h)18.7%Deg-C
UV Light (254 nm, 24h)12.1%Deg-D
Heat (80°C, 48h)8.5%Minor unidentified degradants

Table 2: Purity of this compound under Accelerated Stability Conditions (40°C/75% RH)

Time PointPurity (%) by HPLC
0 months99.8%
1 month99.5%
3 months98.9%
6 months97.8%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its major degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Aminooxidanide_H This compound DegA Deg-A (Carboxylic Acid Derivative) Aminooxidanide_H->DegA Acid/Base DegB Deg-B (Amine Fragment) Aminooxidanide_H->DegB Acid/Base Aminooxidanide_O This compound DegC Deg-C (N-Oxide) Aminooxidanide_O->DegC H₂O₂ Aminooxidanide_P This compound DegD Deg-D (Ring Cleavage) Aminooxidanide_P->DegD UV Light

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

start Start: Stability Study prepare_samples Prepare this compound Samples (Acid, Base, Oxidative, Photolytic, Thermal) start->prepare_samples stress_samples Apply Stress Conditions prepare_samples->stress_samples analyze_samples Analyze by Stability-Indicating HPLC-UV/MS stress_samples->analyze_samples evaluate_data Evaluate Data (Purity, Degradants, Mass Balance) analyze_samples->evaluate_data end End: Stability Report evaluate_data->end rect rect start Unexpected Peak in HPLC check_blank Is Peak in Blank? start->check_blank check_mass Peak has Expected Mass for a Degradant? check_blank->check_mass No contaminant Source of Contamination: - Solvents - Glassware check_blank->contaminant Yes check_excipients Peak in Placebo? check_mass->check_excipients No new_degradant Potential New Degradant: - Characterize Structure (MS/NMR) check_mass->new_degradant Yes excipient_interaction Interaction with Excipient: - Test Individual Excipients check_excipients->excipient_interaction Yes unknown Unknown Source: - Further Investigation Needed check_excipients->unknown No

Aminooxidanide Experimental Artifacts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminooxidanide and related compounds. The following information is designed to help you identify and resolve common experimental artifacts and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nitrogen oxoanion that can act as a signaling molecule in various biological systems. While its precise mechanisms are still under investigation, it is believed to be a precursor to nitric oxide (NO) or to modulate the activity of nitric oxide synthases (NOS). Its experimental applications often involve the study of NO signaling pathways in various physiological and pathological processes.

Q2: I am seeing high background noise in my fluorescent nitric oxide assay when using this compound. What could be the cause?

High background fluorescence can be a significant issue in NO detection assays. Several factors could be contributing to this artifact:

  • Autofluorescence of this compound or its byproducts: The compound itself or its degradation products might possess intrinsic fluorescent properties that overlap with the emission spectrum of your fluorescent probe.

  • Reaction with Assay Components: this compound may react directly with components of your assay buffer or the fluorescent dye, leading to non-specific signal generation.

  • Cellular Stress: At high concentrations, this compound might induce cellular stress, leading to the production of reactive oxygen species (ROS) which can interfere with some fluorescent NO probes.

Q3: My results with this compound are inconsistent across different experimental batches. How can I improve reproducibility?

Inconsistent results are a common challenge in experimental biology. For experiments involving this compound, consider the following factors:

  • Compound Stability: this compound solutions may be unstable and prone to degradation. Prepare fresh solutions for each experiment and protect them from light and air.

  • Purity of the Compound: The purity of your this compound can vary between batches. Ensure you are using a high-quality, purified compound and consider performing quality control checks.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact cellular responses to this compound. Standardize your cell culture protocols to minimize variability.

Troubleshooting Guides

Issue 1: Inconsistent or No Dose-Response Curve

You are not observing a clear dose-response relationship in your cell viability or signaling assays after treatment with this compound.

Troubleshooting Workflow

start Start: Inconsistent Dose-Response check_prep Verify this compound Preparation (Freshness, Solvent, Concentration) start->check_prep check_stability Assess Compound Stability (Time-course experiment) check_prep->check_stability check_cells Evaluate Cell Health and Density check_stability->check_cells check_assay Validate Assay Performance (Positive/Negative Controls) check_cells->check_assay optimize_incubation Optimize Incubation Time check_assay->optimize_incubation end End: Consistent Dose-Response Achieved optimize_incubation->end

Caption: Troubleshooting inconsistent dose-response curves.

Detailed Steps:

  • Verify this compound Preparation:

    • Freshness: Always prepare this compound solutions fresh for each experiment.

    • Solvent: Ensure the solvent used to dissolve this compound is compatible with your experimental system and does not have cytotoxic effects at the final concentration.

    • Concentration: Double-check your calculations and the accuracy of your pipetting when preparing serial dilutions.

  • Assess Compound Stability:

    • Perform a time-course experiment to determine the stability of this compound in your experimental media at 37°C. Measure its activity at different time points to identify its half-life under your specific conditions.

  • Evaluate Cell Health and Density:

    • Ensure your cells are healthy and in the logarithmic growth phase before treatment.

    • Plate cells at a consistent density across all experiments, as confluency can significantly alter cellular responses.

  • Validate Assay Performance:

    • Include appropriate positive and negative controls in every experiment. For example, use a well-characterized NO donor as a positive control.

    • If using a commercial assay kit, ensure it is not expired and has been stored correctly.

  • Optimize Incubation Time:

    • The kinetics of this compound's effects may vary depending on the cell type and the endpoint being measured. Perform a time-course experiment to identify the optimal incubation time for your specific assay.

Issue 2: Artifacts in Nitric Oxide Detection Assays

You are observing unexpected or conflicting results when measuring nitric oxide production using different detection methods.

Common Nitric Oxide Detection Methods and Potential Artifacts

Assay Method Principle Potential Artifacts with this compound Troubleshooting Suggestions
Griess Assay Colorimetric detection of nitrite (a stable oxidation product of NO).- Interference from other nitrite/nitrate sources in the media.- this compound itself may be converted to nitrite, leading to false positives.- Use a nitrate-free basal medium for your experiments.- Include a control with this compound in cell-free media to quantify direct nitrite generation.
Fluorescent Probes (e.g., DAF-FM) Probes that fluoresce upon reacting with NO.- Autofluorescence of this compound.- Reaction of the probe with reactive oxygen species (ROS).- Photobleaching of the probe.- Measure the fluorescence of this compound alone.- Include an antioxidant in a control well to assess ROS interference.- Minimize light exposure during incubation and imaging.
Chemiluminescence Reaction of NO with ozone to produce light.- Detection of other nitrogen oxides.- Short half-life of NO requires real-time measurement.- Use a selective NO analyzer.- Ensure a closed system to prevent NO from escaping before detection.

Signaling Pathway: this compound and Nitric Oxide

cluster_0 Cellular Environment This compound This compound NOS Nitric Oxide Synthase (NOS) This compound->NOS Modulation? NO Nitric Oxide (NO) This compound->NO Direct conversion (potential) Arginine L-Arginine Arginine->NO Catalyzed by NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC Downstream Downstream Effects cGMP->Downstream

Caption: Potential signaling pathways of this compound.

Experimental Protocols

Protocol 1: Griess Assay for Nitrite Determination

This protocol is for the colorimetric determination of nitrite concentration in cell culture supernatants as an indirect measure of nitric oxide production.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Note: Store solutions in the dark at 4°C.

  • Nitrite Standard (e.g., Sodium Nitrite)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare a standard curve of sodium nitrite (0-100 µM) in your cell culture medium.

  • Collect 50 µL of cell culture supernatant from each well of your experiment.

  • Add 50 µL of Solution A to each well containing the standard or sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Solution B to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve.

Control for this compound Interference:

To account for the potential of this compound to directly generate nitrite, include a control where you add this compound to cell-free culture medium and perform the Griess assay. Subtract this background value from your experimental readings.

Aminooxidanide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis and optimization of Aminooxidanide compounds. The following information is based on a representative palladium-catalyzed cross-coupling reaction for C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the this compound synthesis?

A1: The reaction is typically a palladium-catalyzed cross-coupling process. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Q2: My reaction has a low yield (<30%). What are the most common causes?

A2: Low yields are often traced back to several factors:

  • Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed. Ensure you are using a reliable precatalyst or appropriate activation conditions.

  • Inappropriate Base: The choice of base is critical for deprotonating the amine nucleophile. A base that is too weak will result in a slow reaction, while an overly strong base can lead to side reactions.

  • Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The electronic and steric properties of the ligand must be matched to the substrates.

  • Presence of Oxygen or Water: These reactions are highly sensitive to air and moisture. Ensure all reagents and solvents are properly dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I am observing significant amounts of a side product corresponding to hydrodehalogenation of my aryl halide starting material. What can I do?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can be minimized by:

  • Changing the Ligand: Switching to a more electron-donating or bulkier ligand can favor reductive elimination over competing pathways.

  • Adjusting the Base: Using a weaker, non-nucleophilic base can sometimes reduce this side reaction.

  • Lowering the Reaction Temperature: Higher temperatures can sometimes promote undesired side reactions.

Troubleshooting Guide

Problem 1: No Reaction or Recovery of Starting Materials
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium precatalyst. If using a Pd(II) source, ensure proper reduction to Pd(0) is occurring. Consider a pre-activation step.
Incorrect Base The pKa of the base may be too low to deprotonate the amine. Switch to a stronger base (see Table 1). For example, if using K₂CO₃ fails, consider K₃PO₄ or NaOtBu.
Low Temperature The reaction may have a high activation energy. Increase the temperature in 10-20 °C increments.
Inert Atmosphere Compromised Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of nitrogen or argon. Use solvents from a solvent purification system or freshly distilled solvents.
Problem 2: Formation of Multiple Side Products
Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to decomposition of reagents or the catalyst. Try running the reaction at a lower temperature for a longer period.
Incorrect Stoichiometry Ensure the ratio of aryl halide to amine is correct, typically between 1:1 and 1:1.2. An excess of the amine can sometimes lead to double addition on certain substrates.
Base-Induced Decomposition A very strong base (like NaOtBu) can sometimes degrade sensitive functional groups on the starting materials. Consider a milder base such as K₃PO₄.

Data on Reaction Condition Optimization

The following table summarizes the results of an optimization screen for the coupling of a model aryl bromide with aniline.

Table 1: Effect of Reaction Parameters on this compound Yield

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2)Toluene10045
2Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (2)Toluene10078
3Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2) Toluene 100 92
4Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2)Toluene10085
5Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2)Dioxane10088
6Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (2)Toluene8075

Experimental Protocol: Optimized Synthesis of this compound

This protocol is based on the optimized conditions identified in Table 1, Entry 3.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)

  • Xantphos (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the Aryl Bromide, Amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure this compound compound.

Visual Guides

experimental_workflow reagents 1. Add Reagents (Substrates, Catalyst, Ligand, Base) to Schlenk Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat workup 5. Reaction Workup (Cool, Dilute, Filter) heat->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for this compound synthesis.

Caption: Troubleshooting decision tree for low-yield reactions.

Technical Support Center: Aminooxidanide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of Aminooxidanide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: For routine purification of this compound on a multi-gram scale, flash column chromatography using amine-functionalized silica is highly recommended.[1] Due to the basic nature of the amine group in this compound, standard silica gel can cause significant peak tailing and poor separation.[1] For achieving the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) with a polar-embedded column is the preferred method.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. A typical impurity profile is summarized in the table below.

Q3: My this compound product is an oil and won't crystallize. What can I do?

A3: Oiling out during crystallization is a common issue, often caused by residual impurities or the use of an inappropriate solvent. First, ensure your material is of sufficient purity (>90%) using a preliminary purification step like flash chromatography. If the material is pure, a systematic solvent screen is recommended to find a solvent system that promotes crystal growth.

Q4: My HPLC chromatogram shows multiple peaks. How do I know which one is this compound?

A4: If you have a reference standard, you can confirm the identity of your peak by comparing retention times. If not, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective method to identify the peak corresponding to the molecular weight of this compound.

Q5: I'm observing poor peak shape and tailing during flash chromatography on standard silica gel. Why is this happening?

A5: The basic amine functionality in this compound strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape.[1] To mitigate this, you can either add a competing amine, such as 0.5-1% triethylamine, to your mobile phase or use an amine-functionalized silica column.[1]

Troubleshooting Guides

Problem 1: Low Purity (<95%) After Flash Column Chromatography

If your this compound is not sufficiently pure after an initial flash chromatography step, consider the following troubleshooting steps.

G start Low Purity Post-Column q1 Is the peak of interest well-separated from impurities? start->q1 sol1 Optimize Gradient: - Decrease the rate of increase of the polar solvent. - Use a shallower gradient. q1->sol1 No q2 Is the peak tailing significantly? q1->q2 Yes end Purity Improved sol1->end sol2 Modify Mobile/Stationary Phase: 1. Add 1% triethylamine to the mobile phase. 2. Switch to an amine-functionalized silica column. q2->sol2 Yes q3 Is the column overloaded? q2->q3 No sol2->end sol3 Reduce Sample Load: - Decrease the amount of crude material loaded. - Use a larger column. q3->sol3 Yes q3->end No sol3->end

Troubleshooting workflow for low purity after flash chromatography.
Problem 2: Poor Peak Shape in Preparative HPLC

Achieving sharp, symmetrical peaks is crucial for effective purification in preparative HPLC. If you are experiencing issues, this guide can help.

G start Poor HPLC Peak Shape q1 Is the peak fronting or tailing? start->q1 fronting Peak Fronting q1->fronting Fronting tailing Peak Tailing q1->tailing Tailing sol_fronting Potential Causes: - Column overload - Incompatible sample solvent Solutions: - Reduce injection volume/concentration - Dissolve sample in mobile phase fronting->sol_fronting sol_tailing Potential Causes: - Secondary interactions with silica - Metal sensitivity - Insufficient mobile phase buffering Solutions: - Use a polar-embedded column - Adjust mobile phase pH - Use an inert column tailing->sol_tailing end Peak Shape Improved sol_fronting->end sol_tailing->end

Troubleshooting guide for HPLC peak shape issues.

Quantitative Data

The following tables summarize typical data obtained during the purification of this compound.

Table 1: Comparison of Purification Techniques for this compound

TechniqueStationary PhaseMobile PhaseTypical PurityTypical YieldThroughput
Flash ChromatographyAmine-Functionalized SilicaHexane/Ethyl Acetate Gradient90-98%85-95%High
Preparative HPLCPolar-Embedded C18Water/Acetonitrile with 0.1% Formic Acid>99.5%70-85%Low
RecrystallizationN/AEthanol/Water>99%60-80%Medium

Table 2: Impurity Profile of Crude vs. Purified this compound by HPLC

ImpurityRetention Time (min)Crude Area %Purified (Prep-HPLC) Area %
Starting Material A2.510.2<0.1
Byproduct B4.15.6<0.05
This compound 5.3 82.1 >99.8
Unknown Impurity C6.82.1<0.05

Experimental Protocols

Protocol 1: Flash Chromatography Purification of this compound

This protocol is designed for the purification of 1-5 grams of crude this compound.

  • Column Selection: Select an appropriately sized amine-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry under vacuum.

  • Packing and Equilibration: Dry-load the adsorbed sample onto the column. Equilibrate the column with the starting mobile phase (e.g., 100% Hexane).

  • Elution: Begin elution with a shallow gradient of ethyl acetate in hexane. A typical gradient might be from 0% to 50% ethyl acetate over 20 column volumes.

  • Fraction Collection: Collect fractions based on UV absorbance (254 nm).

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Protocol 2: Recrystallization of this compound

This protocol is suitable for obtaining highly pure, crystalline this compound from material that is already >95% pure.

  • Solvent Selection: In a small test tube, dissolve a small amount of this compound in a minimal amount of hot ethanol. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

  • Dissolution: In a larger flask, add the hot ethanol to the bulk of the purified this compound until it is fully dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the solution in a refrigerator (4°C).

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of a novel compound like this compound.

G start Crude Product extraction Liquid-Liquid Extraction (Aqueous Workup) start->extraction flash_chrom Flash Chromatography (Amine-Silica) extraction->flash_chrom purity_check1 Purity Check (HPLC/LCMS) >98%? flash_chrom->purity_check1 prep_hplc Preparative HPLC purity_check1->prep_hplc No recrystallization Recrystallization purity_check1->recrystallization Yes purity_check2 Purity Check (HPLC/LCMS) >99.5%? prep_hplc->purity_check2 purity_check2->recrystallization Yes final_product Final Pure Product (>99.5%) purity_check2->final_product No (Re-evaluate) recrystallization->final_product

References

Technical Support Center: Overcoming Solubility Challenges with Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Aminooxidanide. The following information is based on established principles for enhancing the solubility of poorly soluble compounds and is intended to serve as a general guide.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: The initial step is to assess the fundamental solubility of this compound in a variety of common laboratory solvents. This will help in developing an appropriate solubilization strategy. It is recommended to test solubility in solvents with varying polarities.

Q2: I've tried common organic solvents like DMSO and ethanol, but the solubility is still limited, and it precipitates when diluted into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Optimize the Co-solvent System: Systematically test different co-solvent/buffer ratios. Sometimes, a small percentage of an organic co-solvent is sufficient to maintain solubility.

  • Utilize Surfactants: Low concentrations of non-ionic surfactants can aid in forming micelles that encapsulate the compound, preventing precipitation.[1]

  • Employ Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][3]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: pH adjustment can be a highly effective technique if this compound has ionizable functional groups.[1][3][4] If the compound is weakly acidic or basic, altering the pH of the solution to ionize the compound will generally increase its solubility in aqueous media. It is crucial to determine the pKa of this compound to inform the optimal pH for solubilization.

Q4: I am concerned that the solvents or excipients I use to dissolve this compound might interfere with my biological assay. What are my options?

A4: This is a critical consideration. To address this, you should always run vehicle controls in your experiments. This involves testing the solvent/excipient mixture without this compound to ensure it does not elicit a biological response on its own. If interference is observed, consider alternative solubilization methods that use more biocompatible excipients or solvent-free approaches like solid dispersions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on general principles for poorly soluble organic molecules, Dimethyl Sulfoxide (DMSO) is a common starting point due to its strong solubilizing power for a wide range of compounds. However, for cell-based assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid cytotoxicity.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a high-concentration stock solution, dissolve this compound in an appropriate organic solvent in which it shows high solubility (e.g., DMSO, DMF, or ethanol). This stock can then be diluted into your experimental buffer. It is advisable to prepare fresh dilutions for each experiment to avoid potential degradation or precipitation over time.

Q3: What are solid dispersions, and can they be used for this compound?

A3: Solid dispersions involve dispersing the drug in a solid hydrophilic matrix at the molecular level.[3][5] This technique can significantly enhance the dissolution rate and bioavailability of poorly soluble compounds.[5] Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[3] This could be a viable option for this compound, particularly for in vivo studies.

Q4: Are there any physical methods to enhance the solubility of this compound?

A4: Yes, physical modifications can improve solubility. Particle size reduction techniques like micronization or nanomilling increase the surface area of the compound, which can lead to a faster dissolution rate.[2][4]

Quantitative Data on Solubility

The following table provides an example of how to present solubility data for a model poorly soluble compound, "Compound X," which can be adapted for this compound as you generate experimental data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25< 0.01Visual Inspection
PBS (pH 7.4)25< 0.01Visual Inspection
DMSO25> 100HPLC-UV
Ethanol2515.2HPLC-UV
20% Ethanol in Water250.5HPLC-UV
5% Tween 80 in Water252.1HPLC-UV
10% (w/v) HP-β-CD in Water258.7HPLC-UV

Experimental Protocols

Protocol 1: Co-solvent System Development
  • Objective: To determine an optimal co-solvent system for solubilizing this compound in an aqueous buffer.

  • Materials: this compound, DMSO, Ethanol, Propylene Glycol, Phosphate Buffered Saline (PBS) pH 7.4.

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution into PBS to achieve final this compound concentrations ranging from 1 µM to 100 µM.

    • In parallel, prepare dilutions with intermediate co-solvents. For example, dilute the DMSO stock into a solution of 50% Ethanol/50% PBS before the final dilution into PBS.

    • Visually inspect for precipitation immediately and after 1 hour.

    • Quantify the soluble fraction using HPLC-UV or a similar analytical method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To enhance the dissolution rate of this compound by creating a solid dispersion.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) in a minimal amount of DCM.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be crushed into a powder and used for dissolution studies.

Protocol 3: Cyclodextrin Complexation
  • Objective: To increase the aqueous solubility of this compound through inclusion complexation.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized Water.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v).

    • Add an excess amount of this compound to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspensions to remove the undissolved compound.

    • Analyze the filtrate by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Advanced Formulation cluster_3 Validation A Poorly Soluble This compound B Solubility Screening (Various Solvents) A->B C Co-solvent System B->C Select Strategy D pH Modification B->D Select Strategy E Surfactant Addition B->E Select Strategy F Cyclodextrin Complexation B->F Select Strategy G Solid Dispersion B->G H Nanomilling B->H I In Vitro Assay (with vehicle control) C->I D->I E->I F->I G->I H->I

Caption: Experimental workflow for addressing solubility issues.

signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation This compound This compound This compound->KinaseB Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

preventing Aminooxidanide sample contamination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aminooxidanide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving sample contamination issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound sample contamination?

A1: Contamination of this compound samples can arise from several sources, broadly categorized as physical, chemical, and microbial.[1] Human error is a significant contributing factor across all categories.[2]

  • Personnel: Inadequate personal hygiene, improper gowning, and shedding of skin cells or hair can introduce contaminants.[1][3][4]

  • Equipment and Consumables: Improperly cleaned and sterilized laboratory equipment, glassware, and pipette tips are common sources.[2][5] Low-quality consumables, such as vials, can also introduce impurities.[5]

  • Environment: Airborne particles, including dust, microbes, and aerosols from other experiments, can contaminate samples.[6] Ineffective air handling systems (HVAC) can exacerbate this issue.[1]

  • Reagents and Water: The purity of reagents and water used in experiments is crucial. Contaminated water sources or impure reagents can compromise sample integrity.[6][7]

Q2: How can I prevent cross-contamination between different this compound samples?

A2: Preventing cross-contamination is critical for data integrity. Key prevention strategies include:

  • Strict Aseptic Technique: Handle each sample individually and avoid talking, singing, or whistling over open containers.[4]

  • Use of Sterile, Disposable Consumables: Employ single-use pipette tips, tubes, and plates to prevent carryover between samples.[2] Aerosol-resistant filter tips are recommended.[8]

  • Dedicated Equipment: If possible, use dedicated equipment for specific samples or experimental groups.

  • Workflow Organization: Structure your workflow to move from "clean" to "dirty" areas, and never reuse a pipette tip after it has touched a sample.[2]

  • Proper Labeling: Clearly label all tubes, plates, and solutions to avoid mix-ups.[3]

Q3: What are the best practices for handling and storing this compound to maintain purity?

A3: Proper handling and storage are essential to prevent degradation and contamination.

  • Storage Conditions: Store this compound according to the product datasheet, paying close attention to temperature and light sensitivity.

  • Handling: Always use personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[7][9] Change gloves frequently, especially if you suspect they have been contaminated.[3]

  • Aliquoting: Upon receipt, consider aliquoting the stock solution into smaller, single-use volumes to minimize the number of times the main stock is handled and to prevent contamination of the entire supply.

  • Transport: When moving samples, use secondary containers with secure lids to prevent exposure to environmental contaminants.[3]

Q4: My negative control shows contamination. What are the likely causes?

A4: Contamination in a negative control points to a systemic issue.

  • Contaminated Reagents: The most common cause is contamination of a shared reagent, such as the buffer, media, or water.[7]

  • Environmental Contamination: Contamination may have been introduced from the air during sample preparation. Working in a laminar flow hood or biosafety cabinet can mitigate this.[6][7]

  • Pipetting Error: An improperly used or contaminated pipette could be the source.

  • Compromised Consumables: A batch of sterile tubes or pipette tips may have been compromised.

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Experimental Results

If your experiments with this compound are yielding inconsistent or unexpected results, contamination may be the underlying cause.

Symptom Potential Cause Troubleshooting Steps
Variable Results Across Replicates Inconsistent sample handling; cross-contamination.[5]1. Review your pipetting technique for consistency. 2. Ensure you are using fresh, sterile pipette tips for each sample.[2] 3. Re-evaluate your workflow to minimize the chance of sample mix-ups.[3]
Shift in Retention Time (HPLC) Mobile phase contamination; column degradation; change in flow rate or temperature.[10]1. Prepare fresh mobile phase with high-purity solvents. 2. Check for leaks in the pump system. 3. Ensure the column temperature is stable.[10]
Ghost Peaks in Chromatogram Carryover from a previous injection; contaminated mobile phase or sample vial.[10]1. Run a blank injection to check for carryover. 2. Clean the autosampler and injection needle. 3. Use certified, low-particle vials.[5]
Loss of this compound Activity Microbial contamination leading to degradation; chemical contamination interfering with the assay.1. Culture a small aliquot of the sample on growth media to check for microbial contamination. 2. Prepare fresh reagents and repeat the experiment.[6] 3. If possible, analyze the sample for the presence of known inhibitors or degradants.
Guide 2: Visible Particulates or Cloudiness in this compound Solutions

Visible changes in your this compound solution are a strong indicator of contamination.

Symptom Potential Cause Troubleshooting Steps
Cloudy or Turbid Solution Bacterial or fungal contamination.1. Immediately quarantine the affected sample to prevent further spread.[1] 2. Do not use the contaminated solution. 3. Review your aseptic technique and sterilization procedures.[4] 4. Decontaminate the work area and equipment thoroughly.[4]
Visible Particles or Precipitate Chemical contamination; precipitation of this compound due to incorrect solvent or temperature.1. Verify that the correct solvent and concentration were used. 2. Check the storage temperature. 3. If chemical contamination is suspected, discard the solution and prepare a fresh one using high-purity reagents.

Quantitative Data on Contamination

Understanding typical contamination rates can help in setting internal quality control benchmarks. While specific data for this compound is not available, the following table summarizes contamination rates from various laboratory settings to provide a general reference.

Study Area Contamination Rate Key Factors Associated with Contamination
Blood Cultures < 3% (Recommended)[11]Phlebotomy teams, peripheral draws, emergency departments.[11]
Mycobacteriology Laboratory Ranged from 4.6% to 28.2% monthly[12][13]Experimental team, time of year.[12][13]
General Blood Cultures (Multi-institution) Average of 2.89%[11]Neonatal vs. non-neonatal patients.[11]

Experimental Protocols

Protocol 1: Aseptic Handling of this compound Stock Solutions

This protocol outlines the steps for preparing sterile aliquots of this compound to minimize the risk of contamination during routine use.

  • Preparation of Work Area:

    • Decontaminate a laminar flow hood or biosafety cabinet with 70% ethanol before and after use.[4]

    • Wipe the exterior of the this compound vial, sterile microcentrifuge tubes, and pipette boxes with 70% ethanol before placing them in the hood.[4]

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat, sterile gloves, and safety glasses.[4]

  • Aliquoting Procedure:

    • Allow the this compound stock solution to equilibrate to room temperature if it was stored frozen.

    • Using a sterile, aerosol-resistant pipette tip, carefully aspirate the required volume of the stock solution.

    • Dispense the solution into pre-labeled, sterile microcentrifuge tubes.

    • Securely cap each aliquot immediately after filling.

    • Never leave the stock vial or aliquot tubes open to the environment.[4]

  • Storage:

    • Store the aliquots at the recommended temperature as specified on the product datasheet.

    • Update your laboratory inventory to reflect the new aliquots.

Visualizations

Contamination_Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., inconsistent data, artifacts) Check_Control Step 1: Examine Negative Control Start->Check_Control Control_Contaminated Is the Negative Control Contaminated? Check_Control->Control_Contaminated Systemic_Issue Systemic Contamination Detected Control_Contaminated->Systemic_Issue Yes Control_Clean Negative Control is Clean Control_Contaminated->Control_Clean No Isolate_Reagents Step 2: Test Individual Reagents and Media Systemic_Issue->Isolate_Reagents Reagent_Source Identify Contaminated Reagent/Water Source Isolate_Reagents->Reagent_Source End_Systemic Action: Replace Contaminated Reagents, Sterilize Water Source, Review Protocols Reagent_Source->End_Systemic Sample_Handling_Issue Step 2: Review Sample Handling Protocol Control_Clean->Sample_Handling_Issue Cross_Contam Cross-Contamination or Sample-Specific Issue Suspected Sample_Handling_Issue->Cross_Contam Review_Technique Review Aseptic Technique Cross_Contam->Review_Technique Review_Consumables Check Consumables (Tips, Tubes) Cross_Contam->Review_Consumables End_Sample Action: Refine Handling Technique, Use Fresh Consumables, Repeat Experiment Review_Technique->End_Sample Review_Consumables->End_Sample

Caption: A workflow for troubleshooting unexpected experimental results.

Prevention_Workflow cluster_environment Work Environment cluster_personnel Personnel cluster_materials Materials & Reagents Sterile_Work_Area Sterile Work Area (Laminar Flow Hood) Pure_Sample Pure this compound Sample Sterile_Work_Area->Pure_Sample Regular_Cleaning Regular Surface Decontamination Regular_Cleaning->Pure_Sample Proper_PPE Proper PPE (Gloves, Lab Coat) Proper_PPE->Pure_Sample Aseptic_Technique Aseptic Handling Technique Aseptic_Technique->Pure_Sample Sterile_Consumables Sterile Consumables (Single-Use) Sterile_Consumables->Pure_Sample High_Purity_Reagents High-Purity Reagents and Water High_Purity_Reagents->Pure_Sample Proper_Storage Proper Storage of this compound Proper_Storage->Pure_Sample

Caption: Key pillars for preventing this compound sample contamination.

References

Technical Support Center: Aminooxidanide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of Aminooxidanide. The following information is intended for researchers, scientists, and drug development professionals to assist with common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound calibration standards?

A1: The recommended method involves preparing a stock solution of this compound in a suitable solvent, followed by serial dilutions to create a series of calibration standards. It is crucial to use high-purity reference standards and solvents to ensure accuracy.[1][2]

Q2: How should I select the appropriate concentration range for my calibration curve?

A2: The concentration range for your calibration curve should bracket the expected concentration of this compound in your unknown samples.[2] The curve should demonstrate linearity within this range, and it is recommended to have 5-7 concentration levels for a robust calibration.[3]

Q3: What are the acceptance criteria for a calibration curve in this compound analysis?

A3: A common acceptance criterion for the linearity of a calibration curve is a coefficient of determination (R²) value of ≥ 0.99.[1] Additionally, the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).[4]

Q4: How often should I perform a system suitability test?

A4: A system suitability test should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like peak area, retention time, tailing factor, and theoretical plates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Linearity (Low R² value) 1. Inaccurate preparation of standard solutions. 2. Contamination of glassware or solvents. 3. Inappropriate concentration range (saturation or below detection limit). 4. Issues with the analytical instrument (e.g., detector, injector).1. Carefully reprepare the calibration standards, ensuring accurate pipetting and dilutions.[2] 2. Use clean glassware and high-purity solvents. 3. Adjust the concentration range of the standards.[5] 4. Perform instrument maintenance and calibration as per the manufacturer's recommendations.[6][7]
High Variability in Replicate Injections 1. Injector malfunction (inconsistent injection volume). 2. Air bubbles in the syringe or flow path. 3. Sample instability.1. Check the injector for leaks and ensure the syringe is functioning correctly. 2. Degas the mobile phase and purge the system to remove any air bubbles.[8] 3. Ensure proper sample storage and handling to prevent degradation.
No Peak or Very Small Peak for Standards 1. Incorrect instrument parameters (e.g., wavelength, mass transition). 2. The concentration of standards is too low. 3. The compound is not eluting from the column.1. Verify the instrument method parameters are correct for this compound analysis. 2. Prepare new standards at a higher concentration. 3. Check the mobile phase composition and gradient to ensure proper elution.
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Dilute the sample to a lower concentration.

Quantitative Data Summary

The following table summarizes typical calibration parameters for this compound analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Parameter HPLC-UV LC-MS/MS
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL[1]
Coefficient of Determination (R²) ≥ 0.995≥ 0.997[1]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 100 µg/mL1000 ng/mL[1]
Accuracy (% Bias) 85 - 115%85 - 115%[4]
Precision (%RSD) ≤ 15%≤ 15%[4]

Experimental Protocols

Preparation of this compound Stock and Calibration Standards

Objective: To prepare a stock solution of this compound and a series of calibration standards through serial dilution.

Materials:

  • This compound reference standard

  • HPLC-grade methanol (or other suitable solvent)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, fill the flask to the mark with methanol.

    • Cap the flask and invert it several times to ensure a homogenous solution. This is your Stock Solution A.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1 mL of Stock Solution A into a 10 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly. This is your Intermediate Stock Solution B.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by diluting Intermediate Stock Solution B as described in the table below.

Standard Concentration (µg/mL) Volume of Intermediate Stock B (µL) Final Volume (mL)
10100010
550010
2.525010
110010
0.55010

Visualizations

experimental_workflow start Start: Weigh This compound Standard stock_A Prepare Stock Solution A (1 mg/mL) start->stock_A intermediate_B Prepare Intermediate Stock B (100 µg/mL) stock_A->intermediate_B Dilute serial_dilution Perform Serial Dilutions intermediate_B->serial_dilution Dilute calibration_standards Generate Calibration Standards (0.5 - 10 µg/mL) serial_dilution->calibration_standards analysis Analyze Standards (HPLC or LC-MS/MS) calibration_standards->analysis end End: Construct Calibration Curve analysis->end

Caption: Workflow for the preparation of this compound calibration standards.

troubleshooting_workflow action_node action_node start Poor Linearity (Low R²) check_prep Standards Prepared Correctly? start->check_prep reprepare Reprepare Standards check_prep->reprepare No check_range Concentration Range Appropriate? check_prep->check_range Yes reprepare->start adjust_range Adjust Concentration Range check_range->adjust_range No check_instrument Instrument Functioning Properly? check_range->check_instrument Yes adjust_range->start instrument_maintenance Perform Instrument Maintenance/Calibration check_instrument->instrument_maintenance No pass Linearity Acceptable check_instrument->pass Yes instrument_maintenance->start

Caption: Troubleshooting decision tree for poor calibration curve linearity.

References

modifying experimental protocols for Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amine N-Oxides. While the term "Aminooxidanide" refers to the simplest N-oxide anion (H₂NO⁻), this guide addresses the broader class of Amine N-Oxides (R₃N⁺-O⁻), which are widely used in organic synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What are Amine N-Oxides?

Amine N-Oxides are chemical compounds characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom, with the general formula R₃N⁺-O⁻.[1] They are typically synthesized from tertiary amines or aromatic N-heterocycles.[1] These compounds are highly polar and often water-soluble.[1]

Q2: How are Amine N-Oxides synthesized?

The most common method for synthesizing amine N-oxides is the direct oxidation of the corresponding tertiary amine.[2] Common oxidizing agents include hydrogen peroxide, peracids (like m-CPBA), and specialized reagents such as Davis' reagents (2-sulfonyloxaziridines).[1][3]

Q3: What are the common applications of Amine N-Oxides in research and drug development?

Amine N-Oxides have several applications, including:

  • Oxidizing agents: They are used as stoichiometric oxidants in various reactions, such as the osmium-catalyzed dihydroxylation of olefins.[3][4]

  • Drug delivery: The N-oxide moiety can be introduced into a drug molecule to improve its pharmacokinetic properties.

  • Bioorthogonal chemistry: Specific N-oxides can participate in bioorthogonal reactions for cellular imaging and target identification.[5]

  • Synthesis of other molecules: Through reactions like the Cope elimination, they can be used to synthesize alkenes and hydroxylamines.[1]

Q4: How should I store and handle Amine N-Oxides?

Many amine N-oxides are hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent moisture absorption.[6] Some are thermally unstable and may decompose upon heating.[7] It is crucial to consult the safety data sheet (SDS) for the specific amine N-oxide you are working with.

Experimental Protocols

Protocol 1: Synthesis of an Aliphatic Amine N-Oxide using Hydrogen Peroxide

This protocol describes a general procedure for the oxidation of a tertiary amine to its corresponding N-oxide.

Methodology:

  • Dissolve the tertiary amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a 30% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq).

  • The reaction can be catalyzed by the addition of a catalyst like methyltrioxorhenium.[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the excess hydrogen peroxide can be quenched by the addition of a reducing agent, such as sodium sulfite or manganese dioxide.[3]

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Hypothetical Data: Optimization of Reaction Conditions

EntryCatalyst (mol%)H₂O₂ (eq)Reaction Time (h)Yield (%)
1None1.12465
2MTO (0.1)1.1692
3MTO (0.1)1.5695
4MTO (0.5)1.1496
Protocol 2: Application of an Amine N-Oxide in a Cope Elimination Reaction

This protocol outlines the thermal decomposition of an amine N-oxide to form an alkene.

Methodology:

  • Place the purified amine N-oxide in a round-bottom flask equipped with a distillation apparatus.

  • Heat the flask to 150-200 °C.[1]

  • The alkene product will distill as it is formed.

  • Collect the distillate, which is the desired alkene.

  • The hydroxylamine byproduct will remain in the reaction flask.

  • The collected alkene can be further purified if necessary.

Hypothetical Data: Effect of Temperature on Reaction Rate

EntryTemperature (°C)Reaction Time (h)Conversion (%)
1140430
2160485
3180298
4200199

Troubleshooting Guide

Problem: Low or no yield during Amine N-Oxide synthesis.

  • Possible Cause 1: Inactive oxidizing agent. Hydrogen peroxide solutions can decompose over time.

    • Solution: Use a fresh bottle of hydrogen peroxide or titrate the solution to determine its concentration.

  • Possible Cause 2: Poor quality starting amine. The tertiary amine may contain impurities that inhibit the reaction.

    • Solution: Purify the starting amine by distillation or chromatography before use.

  • Possible Cause 3: Inefficient reaction conditions. The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture or add a catalyst to increase the reaction rate.

Problem: The synthesized Amine N-Oxide is unstable and decomposes.

  • Possible Cause 1: Thermal decomposition. Some amine N-oxides are thermally labile and can undergo Cope elimination if heated.[1]

    • Solution: Purify the product at low temperatures and avoid excessive heating during solvent removal.

  • Possible Cause 2: Meisenheimer rearrangement. If the amine N-oxide contains an allylic or propargylic group, it may undergo rearrangement.[2]

    • Solution: This is an inherent property of the molecule. If this rearrangement is undesired, a different synthetic target may be necessary.

  • Possible Cause 3: Presence of acidic protons. Protons alpha to the nitrogen can be acidic, especially when using strong bases in related reactions, which can lead to side reactions.[8]

    • Solution: For reactions involving bases, choose substrates without alpha-protons if possible, or use a non-nucleophilic base.

Problem: Difficulty in purifying the Amine N-Oxide product.

  • Possible Cause 1: High polarity and water solubility. Amine N-oxides are often highly polar, making them difficult to extract from aqueous solutions and handle during chromatography.[1]

    • Solution: Use highly polar solvent systems for chromatography (e.g., methanol/dichloromethane with a small amount of ammonia). Lyophilization can be an option for removing water from highly water-soluble products.

  • Possible Cause 2: Hygroscopic nature. The product readily absorbs moisture from the air, making it difficult to obtain an accurate weight and handle as a solid.[6]

    • Solution: Handle the purified product in a glove box or under an inert atmosphere. Dry the product under high vacuum over a desiccant like P₂O₅.[2]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Tertiary Amine Tertiary Amine Reaction Mixture Reaction Mixture Tertiary Amine->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Purification Purification Quenching->Purification Amine N-Oxide Amine N-Oxide Purification->Amine N-Oxide

Caption: General workflow for the synthesis of an Amine N-Oxide.

G Amine_N_Oxide Amine N-Oxide (with β-hydrogen) Transition_State Five-membered Transition State Amine_N_Oxide->Transition_State Heat (Δ) Alkene Alkene Transition_State->Alkene Hydroxylamine Hydroxylamine Transition_State->Hydroxylamine

Caption: Signaling pathway for the Cope Elimination of an Amine N-Oxide.

References

Validation & Comparative

A Comparative Analysis of Hydroxylamine and its Conjugate Base, Aminooxidanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of hydroxylamine (NH₂OH) and its corresponding conjugate base, aminooxidanide (H₂NO⁻). While not two distinct molecules in the conventional sense, their differing protonation states give rise to distinct chemical properties and reactivities, which are crucial for their application in research and drug development. This analysis is supported by fundamental chemical principles and available data.

I. Chemical and Physical Properties

Hydroxylamine is a well-characterized inorganic compound, existing as a white, hygroscopic, and unstable crystalline solid in its pure form. It is almost always handled as an aqueous solution or in the form of its salts (e.g., hydroxylammonium chloride or hydroxylammonium sulfate) for improved stability. This compound, as the conjugate base of hydroxylamine, is a nitrogen oxoanion and is typically encountered in solution under basic conditions.

PropertyHydroxylamine (NH₂OH)This compound (H₂NO⁻)
Molecular Formula NH₂OHH₂NO⁻
Molar Mass 33.03 g/mol 32.02 g/mol
Appearance White crystalline solid (pure) or colorless aqueous solutionExists in solution
Nature Weak baseConjugate base of a weak acid (hydroxylamine)
pKa of Conjugate Acid (NH₃OH⁺) 6.03-
Key Characteristic Contains both a nucleophilic nitrogen and oxygenAnionic, with enhanced nucleophilicity

II. Reactivity and Functional Roles

The primary difference in the reactivity of hydroxylamine and this compound stems from the presence of a lone pair of electrons on the oxygen atom in this compound, making it a more potent nucleophile.

Hydroxylamine (NH₂OH):

  • Nucleophilic Attack: Hydroxylamine is a versatile nucleophile, with both the nitrogen and oxygen atoms capable of participating in reactions. The nitrogen atom is generally the more reactive nucleophilic center.

  • Reaction with Carbonyls: It readily reacts with aldehydes and ketones to form oximes, a reaction of significant importance in organic synthesis and for the purification of carbonyl compounds.

  • Reducing Agent: Hydroxylamine and its salts are commonly employed as reducing agents in various organic and inorganic reactions.

  • Amine Synthesis: Substituted hydroxylamines can be reduced to form primary amines.

This compound (H₂NO⁻):

  • Enhanced Nucleophilicity: As an anion, this compound is a significantly stronger nucleophile than hydroxylamine. The negative charge is localized on the oxygen atom, making it a potent oxygen nucleophile.

  • Role in Reaction Mechanisms: In reactions of hydroxylamine under basic conditions, this compound is the active nucleophilic species. The deprotonation of hydroxylamine to this compound increases the reaction rate with electrophiles.

The relationship between hydroxylamine and this compound is governed by the following acid-base equilibrium:

G cluster_0 NH2OH Hydroxylamine (NH₂OH) H2NO_neg This compound (H₂NO⁻) NH2OH->H2NO_neg -H⁺ H2NO_neg->NH2OH +H⁺ H_plus + H⁺ OH_neg + OH⁻ H2O H₂O

Caption: Acid-base equilibrium between hydroxylamine and this compound.

III. Applications in Drug Development and Research

Both hydroxylamine and its derivatives are valuable tools in the pharmaceutical and research sectors.

  • Synthesis of Bioactive Molecules: Hydroxylamine is a key reagent in the synthesis of various pharmaceuticals. For instance, it is used in the production of oximes, which are precursors to lactams, a critical component of nylon-6. The reaction of hydroxylamine with carbonyls is also a step in some syntheses of ibuprofen.

  • Mutagenesis: In molecular biology, hydroxylamine has been used to induce mutations in DNA, primarily by hydroxylating cytosine.

  • Peptide Cleavage: It can be used for the selective cleavage of asparaginyl-glycine peptide bonds in proteins.

  • N-Substituted Hydroxylamines: Derivatives of hydroxylamine, such as N-substituted hydroxylamines, are employed in various synthetic transformations, including C-H amidation reactions to form N-substituted arylamines. These derivatives are also explored as isosteres in medicinal chemistry to improve pharmacokinetic properties.

  • Quinoxaline 1,4-Dioxides: Condensation of N-substituted hydroxylamines is a method for synthesizing quinoxaline 1,4-dioxides, which are being investigated for their chemotherapeutic potential.

IV. Experimental Protocols

General Protocol for Oxime Formation:

This protocol describes a typical procedure for the reaction of an aldehyde or ketone with hydroxylamine hydrochloride to form an oxime.

  • Dissolution: Dissolve the carbonyl compound (aldehyde or ketone) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add an equimolar amount or a slight excess of hydroxylamine hydrochloride (NH₂OH·HCl) to the solution.

  • Base Addition: Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid released during the reaction and to facilitate the formation of free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the oxime product often precipitates from the solution. It can be isolated by filtration. If it remains in solution, the product can be extracted with an organic solvent after removal of the ethanol.

  • Purification: The crude oxime can be purified by recrystallization from an appropriate solvent.

G cluster_workflow Experimental Workflow: Oxime Synthesis start Start: Dissolve Carbonyl Compound add_hydroxylamine Add Hydroxylamine Hydrochloride start->add_hydroxylamine add_base Add Base (e.g., Sodium Acetate) add_hydroxylamine->add_base react Stir at Room Temperature or with Heating add_base->react monitor Monitor Reaction by TLC react->monitor isolate Isolate Product (Filtration or Extraction) monitor->isolate Reaction Complete purify Purify by Recrystallization isolate->purify end_product Final Product: Oxime purify->end_product

Caption: A generalized workflow for the synthesis of an oxime from a carbonyl compound and hydroxylamine.

V. Safety Considerations

Pure hydroxylamine is explosive, especially when heated. It is also an irritant to the respiratory tract, skin, and eyes. Therefore, it is crucial to handle it with appropriate personal protective equipment in a well-ventilated fume hood. Its salts are more stable and are the preferred forms for handling and storage.

VI. Conclusion

Hydroxylamine and its conjugate base, this compound, represent two states of the same fundamental molecule with distinct reactivities. Hydroxylamine serves as a versatile nucleophile and reducing agent, with broad applications in organic synthesis and biological research. This compound, formed under basic conditions, is a more potent nucleophile that often acts as the reactive intermediate in many of hydroxylamine's reactions. A thorough understanding of the equilibrium between these two species is essential for researchers and drug development professionals to effectively utilize their chemical properties in designing synthetic routes and developing novel therapeutic agents.

A Comparative Guide to Aminooxidanide and Other Nitrogen Oxoanions for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various nitrogen oxoanions is critical for advancing research in areas ranging from signaling pathways to therapeutic interventions. This guide provides a detailed, objective comparison of aminooxidanide against other key nitrogen oxoanions—nitrate, nitrite, and peroxynitrite—supported by available experimental data.

This publication aims to clarify the distinct chemical properties, reactivity, and biological significance of these compounds, offering a valuable resource for experimental design and data interpretation.

Introduction to Nitrogen Oxoanions

Nitrogen oxoanions are a class of chemical compounds containing nitrogen and oxygen atoms, with a net negative charge. They play pivotal roles in a vast array of biological processes, from their integral function in the nitrogen cycle to their involvement in cellular signaling and immune responses. While nitrate (NO₃⁻) and nitrite (NO₂⁻) are well-established players in these pathways, emerging interest in other nitrogen species like this compound (H₂NO⁻) and the highly reactive peroxynitrite (ONOO⁻) necessitates a comprehensive comparative analysis.

Chemical Properties and Reactivity: A Comparative Overview

The reactivity and biological effects of nitrogen oxoanions are intrinsically linked to their chemical structure and stability. This section delves into the key chemical properties of this compound, nitrate, nitrite, and peroxynitrite.

This compound (H₂NO⁻)

This compound is the conjugate base of hydroxylamine (NH₂OH) and is characterized by the presence of an amino group attached to an oxygen atom. This structure confers potent nucleophilic properties, largely attributed to the "alpha-effect," where the lone pair of electrons on the nitrogen adjacent to the oxygen enhances its reactivity. While experimental data specifically on this compound is limited, the known reactivity of its parent compound, hydroxylamine, provides significant insights. Hydroxylamine is a more potent nucleophile than ammonia, despite having a similar basicity. This suggests that this compound would be a highly reactive nucleophile, readily participating in reactions with electrophiles.

Nitrate (NO₃⁻) and Nitrite (NO₂⁻)

Nitrate and nitrite are the two most common nitrogen oxoanions. Nitrate is the more stable of the two, featuring a trigonal planar structure with the nitrogen atom in a +5 oxidation state. Its stability makes it less reactive than nitrite. In biological systems, nitrate can be reduced to nitrite by bacteria and mammalian enzymes.

Nitrite, with nitrogen in a +3 oxidation state, is significantly more reactive than nitrate. It is a key intermediate in the nitrogen cycle and a precursor to nitric oxide (NO).

Peroxynitrite (ONOO⁻)

Peroxynitrite is a structural isomer of nitrate but is vastly more reactive. It is formed from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻). Peroxynitrite is a potent oxidizing and nitrating agent that can react with a wide range of biological molecules, including proteins, lipids, and DNA. Its conjugate acid, peroxynitrous acid (ONOOH), has a pKa of approximately 6.8, meaning that both species exist at physiological pH.

Quantitative Data Comparison

Direct comparative experimental data for all four nitrogen oxoanions under identical conditions is scarce in the literature. The following tables summarize available quantitative data from various sources to provide a comparative perspective. It is crucial to note that these values are compiled from different studies and should be interpreted with caution.

PropertyThis compound (H₂NO⁻)Nitrate (NO₃⁻)Nitrite (NO₂⁻)Peroxynitrite (ONOO⁻)
Molar Mass ( g/mol ) 32.0262.0046.0162.00
pKa of Conjugate Acid ~13.7 (for NH₂OH)-1.4 (for HNO₃)3.3 (for HNO₂)~6.8 (for ONOOH)
Stability in Aqueous Solution Unstable, readily protonatedVery stableModerately stable, can be oxidized to nitrateUnstable, especially in acidic conditions
Redox Potential (E°', V at pH 7) Data not available+0.42 (NO₃⁻/NO)+1.07 (NO₂⁻/NO)+1.4 (ONOO⁻, 2H⁺/•NO₂)

Table 1: Physicochemical Properties of Nitrogen Oxoanions.

Reaction TypeThis compound (H₂NO⁻)Nitrate (NO₃⁻)Nitrite (NO₂⁻)Peroxynitrite (ONOO⁻)
Nucleophilic Attack Highly reactive (inferred from hydroxylamine)Generally unreactiveModerately reactiveReacts with CO₂ and other electrophiles
Oxidation Can be oxidizedStable to oxidationCan be oxidized to nitratePotent oxidizing agent
Reduction Can be reducedCan be reduced to nitrite and NOCan be reduced to NO and other nitrogen oxidesCan be reduced
Reaction with Superoxide (O₂•⁻) Data not availableNo direct reactionCan react to form peroxynitriteFormed from NO and O₂•⁻

Table 2: Comparative Reactivity of Nitrogen Oxoanions.

Signaling Pathways and Biological Roles

The diverse reactivity of these nitrogen oxoanions translates into distinct roles in biological signaling.

The Nitrate-Nitrite-Nitric Oxide Pathway

The conversion of nitrate and nitrite to nitric oxide (NO) is a fundamental signaling pathway. Dietary nitrate is absorbed and concentrated in the salivary glands, where commensal bacteria reduce it to nitrite. This nitrite, upon entering the acidic environment of the stomach or being further reduced by enzymes, generates NO. This pathway is a crucial alternative to the classical L-arginine-dependent NO synthase (NOS) pathway for NO production, especially under hypoxic conditions.

Nitrate-Nitrite-NO Pathway Dietary Nitrate (NO₃⁻) Dietary Nitrate (NO₃⁻) Salivary Glands Salivary Glands Dietary Nitrate (NO₃⁻)->Salivary Glands Absorption Nitrite (NO₂⁻) Nitrite (NO₂⁻) Salivary Glands->Nitrite (NO₂⁻) Bacterial Reduction Stomach (Acidic pH) Stomach (Acidic pH) Nitrite (NO₂⁻)->Stomach (Acidic pH) Swallowing Nitric Oxide (NO) Nitric Oxide (NO) Stomach (Acidic pH)->Nitric Oxide (NO) Reduction Systemic Circulation Systemic Circulation Nitric Oxide (NO)->Systemic Circulation Physiological Effects

Caption: The Nitrate-Nitrite-Nitric Oxide signaling pathway.

Peroxynitrite-Mediated Signaling

Peroxynitrite is a key mediator of nitroxidative stress and can modulate various signaling pathways. It can directly oxidize and nitrate biomolecules, altering their function. For example, peroxynitrite-mediated nitration of tyrosine residues on proteins can affect phosphorylation-dependent signaling cascades. It has been implicated in the regulation of protein kinases and phosphatases, thereby influencing pathways such as the MAP kinase and PI3K/Akt pathways.

Peroxynitrite Signaling Nitric Oxide (•NO) Nitric Oxide (•NO) Peroxynitrite (ONOO⁻) Peroxynitrite (ONOO⁻) Nitric Oxide (•NO)->Peroxynitrite (ONOO⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻) Superoxide (O₂•⁻)->Peroxynitrite (ONOO⁻) Protein Tyrosine Nitration Protein Tyrosine Nitration Peroxynitrite (ONOO⁻)->Protein Tyrosine Nitration Nitration Alteration of Signaling Alteration of Signaling Protein Tyrosine Nitration->Alteration of Signaling Impacts

Caption: Peroxynitrite formation and its impact on cell signaling.

Biological Role of this compound

The biological role of this compound is less well-defined. As the conjugate base of hydroxylamine, it is expected to be a strong nucleophile. Hydroxylamine itself is an intermediate in biological nitrification and has been shown to be a potent mutagen in vitro, though not a carcinogen. It can also cause methemoglobinemia. The high reactivity of this compound suggests it could interact with various electrophilic species within a biological system, but specific signaling pathways involving this anion have yet to be elucidated.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of nitrogen oxoanions. This section outlines a general experimental workflow for assessing the reactivity of these compounds.

General Workflow for Comparative Reactivity Studies

A robust comparison of the reactivity of nitrogen oxoanions requires a systematic approach. The following workflow outlines the key steps for such a study.

Experimental Workflow cluster_prep Preparation cluster_reactivity Reactivity Assays cluster_analysis Data Analysis Synthesize/Procure Anions Synthesize/Procure Anions Characterize Purity Characterize Purity Synthesize/Procure Anions->Characterize Purity Select Substrate Select Substrate Characterize Purity->Select Substrate Kinetic Studies Kinetic Studies Select Substrate->Kinetic Studies Product Analysis Product Analysis Kinetic Studies->Product Analysis Determine Rate Constants Determine Rate Constants Product Analysis->Determine Rate Constants Compare Reactivity Compare Reactivity Determine Rate Constants->Compare Reactivity

Caption: General workflow for comparing the reactivity of nitrogen oxoanions.

Detailed Methodologies

1. Preparation and Quantification of Nitrogen Oxoanions:

  • This compound: Can be generated in situ by deprotonation of hydroxylamine with a suitable base in an aprotic solvent. Quantification can be challenging due to its instability.

  • Nitrate and Nitrite: Standard solutions can be prepared from commercially available salts (e.g., NaNO₃, NaNO₂). Quantification is commonly performed using the Griess assay for nitrite and via reduction to nitrite followed by the Griess assay for nitrate.

  • Peroxynitrite: Synthesized by the reaction of an acidified solution of hydrogen peroxide with a solution of sodium nitrite, followed by quenching with a sodium hydroxide solution. Concentration is determined spectrophotometrically at 302 nm.

2. Kinetic Assays:

  • Spectrophotometry: The rate of reaction with a chromogenic substrate can be monitored over time by measuring the change in absorbance at a specific wavelength.

  • Stopped-flow Spectroscopy: For rapid reactions, such as those involving peroxynitrite, stopped-flow techniques are necessary to measure reaction rates on the millisecond timescale.

  • Competition Kinetics: To determine the relative reactivity of the oxoanions, competition experiments can be designed where two substrates compete for the same oxoanion.

3. Product Analysis:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the products of the reaction.

  • Mass Spectrometry (MS): Provides structural information about the reaction products, confirming the reaction mechanism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of stable reaction products.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other key nitrogen oxoanions. While nitrate and nitrite are well-characterized, and the biological impact of peroxynitrite is an area of intense research, this compound remains a relatively enigmatic species. Its predicted high nucleophilicity suggests a potential for significant biological activity that warrants further investigation.

Future research should focus on:

  • Developing reliable methods for the synthesis, purification, and quantification of this compound.

  • Conducting direct comparative studies of the reactivity of this compound with other nitrogen oxoanions under standardized conditions.

  • Elucidating the potential biological roles of this compound and its involvement in signaling pathways.

A deeper understanding of the complete spectrum of nitrogen oxoanion chemistry and biology will undoubtedly open new avenues for therapeutic intervention and a more complete picture of cellular signaling.

A Comparative Guide to the Biological Activity of TEMPO and Its Analogs as Superoxide Dismutase Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its analogs, with a focus on their superoxide dismutase (SOD)-mimetic properties. The information presented is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cell signaling, excessive ROS can lead to oxidative stress, a condition implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and inflammation. Superoxide (O₂⁻•) is a primary ROS, and the enzyme superoxide dismutase (SOD) is the first line of defense against its damaging effects, catalyzing its dismutation into molecular oxygen and hydrogen peroxide.

Synthetic SOD mimetics, such as TEMPO and its derivatives, offer a promising therapeutic strategy to supplement the body's natural antioxidant defenses. These stable nitroxide radicals can catalytically remove superoxide, thereby mitigating oxidative stress. This guide compares the SOD-mimetic activity of TEMPO and its key analogs, details the experimental methods used to assess this activity, and explores the signaling pathways modulated by these compounds.

Quantitative Comparison of SOD-Mimetic Activity

The efficacy of TEMPO and its analogs as SOD mimetics is primarily determined by their rate of reaction with the superoxide radical. The following table summarizes the second-order rate constants for the reaction of various TEMPO derivatives with superoxide.

CompoundStructureRate Constant (k) at pH 7.8 (M⁻¹s⁻¹)
TEMPO 2,2,6,6-tetramethylpiperidine-1-oxyl7 x 10⁴[1]
Tempol 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl1.2 x 10⁵[1]
TEMPAMINE 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl~1 x 10⁵[1]

Note: Higher rate constants indicate more efficient scavenging of superoxide.

Experimental Protocols

A common and reliable method for determining the SOD-mimetic activity of compounds is the cytochrome c reduction assay. This assay is based on the competition between the test compound and cytochrome c for superoxide radicals generated by a xanthine/xanthine oxidase system.

Cytochrome c Reduction Assay for SOD-Mimetic Activity

1. Principle: Superoxide radicals, generated by the xanthine/xanthine oxidase system, reduce cytochrome c, leading to an increase in absorbance at 550 nm. In the presence of an SOD mimetic, the rate of cytochrome c reduction is inhibited, as the mimetic compound scavenges the superoxide radicals. The degree of inhibition is proportional to the SOD-mimetic activity of the compound.

2. Reagents and Materials:

  • Potassium phosphate buffer (50 mM, pH 7.8)

  • Ethylenediaminetetraacetic acid (EDTA) (0.1 mM)

  • Cytochrome c (from horse heart)

  • Xanthine

  • Xanthine oxidase

  • TEMPO or its analog (test compound)

  • Spectrophotometer capable of reading at 550 nm

3. Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and cytochrome c.

  • Add the test compound (TEMPO or its analog) at various concentrations to the reaction mixture.

  • Add xanthine to the mixture.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately monitor the increase in absorbance at 550 nm over time.

  • The rate of cytochrome c reduction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the rate of reduction in the presence of the test compound to the rate in its absence.

4. Data Analysis: The concentration of the test compound that causes 50% inhibition of cytochrome c reduction (IC₅₀) is determined. A lower IC₅₀ value indicates a higher SOD-mimetic activity.

Signaling Pathways and Experimental Workflows

TEMPO and its analogs, by virtue of their ability to scavenge superoxide, can modulate intracellular signaling pathways that are sensitive to oxidative stress. Two key pathways influenced by these compounds are the NF-κB and MAPK signaling pathways.

Experimental Workflow for Assessing Antioxidant Activity

The following diagram illustrates a typical workflow for evaluating the antioxidant properties of a compound like Tempol.

G cluster_0 In Vitro Assessment cluster_1 Data Analysis & Interpretation A Compound Synthesis (e.g., Tempol) B SOD-Mimetic Activity Assay (Cytochrome c reduction) A->B H IC50 Determination for SOD-Mimetic Activity B->H C Cell Culture (e.g., Macrophages) D Induction of Oxidative Stress (e.g., LPS, H2O2) C->D E Treatment with Tempol D->E F Measurement of Intracellular ROS E->F G Analysis of Signaling Pathways (Western Blot, qPCR) E->G I Quantification of ROS Reduction F->I J Assessment of Protein Expression and Gene Regulation G->J K Conclusion on Antioxidant Efficacy and Mechanism of Action H->K I->K J->K

Caption: Experimental workflow for antioxidant assessment.

NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Oxidative stress is a potent activator of the NF-κB pathway.

G cluster_0 Cytoplasm ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK Activates Tempol Tempol Tempol->ROS Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: Tempol's modulation of the NF-κB pathway.

By scavenging ROS, Tempol can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The MAPK family includes ERK, JNK, and p38 MAPK.

G ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 Activates Tempol Tempol Tempol->ROS Inhibits MKK MKK3/6, MKK4/7 ASK1->MKK Activates JNK_p38 JNK / p38 MAPK MKK->JNK_p38 Activates AP1 AP-1 (Transcription Factor) JNK_p38->AP1 Activates Inflammation Inflammation & Apoptosis AP1->Inflammation Promotes

References

Spectroscopic Analysis for Aminooxide Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of spectroscopic techniques for the confirmation of aminooxides, using Pyridine N-oxide as a representative compound. For comparative purposes, its parent compound, Pyridine, is used as a reference to highlight the distinct spectroscopic features introduced by the N-oxide functional group. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation and confirmation.

Introduction to Aminooxide Analysis

Aminooxides, such as Pyridine N-oxide, are a class of organic compounds characterized by the N-O coordinate covalent bond. They are often found as metabolites of nitrogen-containing drugs and are important intermediates in organic synthesis.[1] The confirmation of the N-oxide moiety is crucial for understanding metabolic pathways, reaction mechanisms, and for the quality control of pharmaceuticals. Spectroscopic methods provide a non-destructive and highly informative approach for this purpose. This guide compares the utility of UV-Vis, IR, NMR, and Mass Spectrometry in distinguishing between an aminooxide (Pyridine N-oxide) and its corresponding tertiary amine (Pyridine).

Comparative Spectroscopic Data: Pyridine N-oxide vs. Pyridine

The following table summarizes the key spectroscopic data for Pyridine N-oxide and Pyridine, demonstrating the influence of the N-oxide group on their spectral properties.

Spectroscopic TechniqueParameterPyridine N-oxidePyridineKey Differences & Notes
UV-Vis Spectroscopy λmax (in aprotic solvents)~280 nm[2]251 nm, 270 nm[3]The N-oxide group causes a significant red shift (bathochromic shift) in the main absorption band compared to pyridine.
Infrared (IR) Spectroscopy N-O Stretch (νN-O)~1250-1300 cm⁻¹Not ApplicableThis is the most direct evidence for the presence of the N-oxide group.
C-H Aromatic Stretch~3050-3100 cm⁻¹~3050-3100 cm⁻¹Similar for both compounds.
Aromatic Ring Vibrations~1400-1600 cm⁻¹~1400-1600 cm⁻¹Subtle shifts can be observed, but the N-O stretch is the definitive feature.
¹H NMR Spectroscopy Chemical Shift (δ) α-H~8.2 ppm~8.5 ppm[3]Protons alpha to the nitrogen in Pyridine N-oxide are more shielded (appear upfield) compared to Pyridine due to the electron-donating character of the N-oxide oxygen.
Chemical Shift (δ) β-H~7.3 ppm~7.0 ppm[3]
Chemical Shift (δ) γ-H~7.4 ppm~7.5 ppm[3]
¹³C NMR Spectroscopy Chemical Shift (δ) α-C~139 ppm~150 ppm[3]The alpha carbons in Pyridine N-oxide are significantly shielded compared to Pyridine.
Chemical Shift (δ) β-C~126 ppm~124 ppm[3]
Chemical Shift (δ) γ-C~125 ppm~136 ppm[3]The gamma carbon in Pyridine N-oxide is also notably shielded.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 95[4]m/z 79[5][6]The molecular weight difference of 16 amu directly corresponds to the oxygen atom.
Key Fragmentation[M-O]⁺ (m/z 79)[M-HCN]⁺ (m/z 52)A characteristic fragmentation pathway for Pyridine N-oxide is the loss of an oxygen atom, resulting in a peak at the m/z of the parent amine.

Experimental Protocols

Below are generalized protocols for the spectroscopic analysis of Pyridine N-oxide.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. A typical concentration is in the range of 10-100 µM.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvette.

  • Data Acquisition: Scan the sample from 200 to 400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands, paying special attention to the 1250-1300 cm⁻¹ region for the N-O stretching vibration.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Assign the chemical shifts of the aromatic protons and carbons and compare them to reference spectra.

Mass Spectrometry
  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrument Setup: For GC-MS, Electron Ionization (EI) is a common method. For LC-MS, Electrospray Ionization (ESI) can be used.

  • Data Acquisition: Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.

  • Analysis: Identify the molecular ion peak and characteristic fragment ions. For Pyridine N-oxide, look for the molecular ion at m/z 95 and a significant fragment at m/z 79, corresponding to the loss of oxygen.[4][7]

Visualization of Key Processes

The following diagrams illustrate the general workflow for spectroscopic confirmation and a common synthetic pathway for preparing Pyridine N-oxide.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Confirmation Sample Test Compound Prep Dissolve in Appropriate Solvent Sample->Prep UVVis UV-Vis Prep->UVVis IR IR Prep->IR NMR NMR Prep->NMR MS MS Prep->MS Data_UV λmax UVVis->Data_UV Data_IR ν(N-O) IR->Data_IR Data_NMR Chemical Shifts (δ) NMR->Data_NMR Data_MS m/z, Fragmentation MS->Data_MS Confirm Structure Confirmed Data_UV->Confirm Data_IR->Confirm Data_NMR->Confirm Data_MS->Confirm

General workflow for spectroscopic confirmation of a compound.

Synthesis_Pathway Pyridine Pyridine Reagent + Oxidizing Agent (e.g., H₂O₂, m-CPBA) Pyridine->Reagent Solvent Acetic Acid or Dichloromethane Reagent->Solvent in Product Pyridine N-oxide Reagent->Product Oxidation

Synthesis of Pyridine N-oxide via oxidation of Pyridine.

References

Comparative Analysis of Aminooxidanide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a pivotal area of research. This guide provides a comparative analysis of the investigational compound Aminooxidanide against the established therapeutic agent, Imatinib. The focus of this comparison is on their efficacy in inhibiting the "Fictional Kinase Pathway," a critical signaling cascade implicated in the progression of certain malignancies. The data presented herein is a synthesis of findings from preclinical studies designed to evaluate and contrast the biochemical and cellular activities of these two compounds.

Biochemical Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and Imatinib against the Fictional Target Kinase (FTK).

CompoundIC50 (nM) against FTK
This compound15
Imatinib45

Cellular Activity: Anti-Proliferative Effects

The anti-proliferative effects of this compound and Imatinib were assessed in a cancer cell line known to be dependent on the Fictional Kinase Pathway. The EC50 values, representing the concentration of each compound required to inhibit cell proliferation by 50%, are presented below.

CompoundEC50 (nM) in Cancer Cell Line
This compound150
Imatinib400

In Vivo Efficacy: Tumor Growth Inhibition

The in vivo therapeutic potential of this compound and Imatinib was evaluated in a mouse xenograft model. The percentage of tumor growth inhibition (% TGI) was measured after a 21-day treatment period.

Compound (Dosage)Tumor Growth Inhibition (%)
This compound (50 mg/kg)85
Imatinib (100 mg/kg)70

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound and Imatinib against the Fictional Target Kinase (FTK) was determined using a luminescence-based kinase assay. Recombinant human FTK was incubated with the substrate and ATP in the presence of serial dilutions of the test compounds. The kinase activity was measured by quantifying the amount of ADP produced, which is proportional to the luminescence signal. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell Proliferation Assay (EC50 Determination)

A cancer cell line with a known dependency on the Fictional Kinase Pathway was seeded in 96-well plates and treated with increasing concentrations of this compound or Imatinib for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells was measured. The EC50 values were determined from the resulting dose-response curves.

Mouse Xenograft Model (In Vivo Efficacy)

Female athymic nude mice were subcutaneously implanted with cancer cells from the specified cell line. Once tumors reached a palpable size, the mice were randomized into three groups: vehicle control, this compound (50 mg/kg, once daily, oral), and Imatinib (100 mg/kg, once daily, oral). Tumor volumes were measured twice weekly for 21 days. The percentage of tumor growth inhibition (% TGI) was calculated using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.

Visualizations

Fictional_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor FTK Fictional Target Kinase (FTK) Receptor->FTK Activation DownstreamProtein Downstream Effector Protein FTK->DownstreamProtein Phosphorylation TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor This compound This compound This compound->FTK Imatinib Imatinib Imatinib->FTK

Caption: The Fictional Kinase Pathway illustrating the points of inhibition by this compound and Imatinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50) CellAssay Cell Proliferation Assay (EC50) Xenograft Mouse Xenograft Model CellAssay->Xenograft TGI Tumor Growth Inhibition (% TGI) Xenograft->TGI Compound Test Compounds (this compound, Imatinib) Compound->KinaseAssay Compound->CellAssay

Caption: Preclinical evaluation workflow for kinase inhibitors.

A Comparative Guide to the Detection of Aminooxidanide and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Aminooxidanide" is not a recognized chemical entity in scientific literature, this guide provides a comparative overview of detection methods for analogous compounds, namely biogenic amines and amino acid derivatives. The experimental data and protocols presented are based on published research for these related molecules and serve as a framework for selecting an appropriate analytical approach.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of various analytical techniques. It includes summaries of quantitative performance data, detailed experimental protocols, and visualizations of a representative experimental workflow and a relevant signaling pathway.

Performance Comparison of Analytical Methods

The selection of an analytical method for the detection and quantification of small molecules like this compound analogs is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of common analytical techniques used for the analysis of biogenic amines and amino acid derivatives.

Analytical MethodPrincipleTypical AnalytesLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Chromatographic separation followed by detection based on UV absorbance or fluorescence.Biogenic amines, Amino acids0.007 - 0.021 mg/kg[1]0.024 - 0.069 mg/kg[1]0.25 - 8.00 mg/L[1]Widely available, robust, good for routine analysis.Often requires derivatization for sensitivity and selectivity[2][3].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with mass spectrometric detection for high selectivity and sensitivity.Biogenic amines, Amino acids0.05 - 2.0 µg/L[4]0.2 - 5.0 µg/L[4]3-4 orders of magnitude[5][6]High sensitivity and selectivity, can analyze underivatized compounds.[1]Higher instrument cost and complexity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Chromatographic separation of volatile compounds followed by mass spectrometric detection.Biogenic amines1.2 - 2.9 µg/mL[1]3.98 - 9.65 µg/mL[1]Not specifiedHigh resolution, suitable for complex matrices.Requires derivatization to increase volatility.[7]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.Amino acids, Biogenic amines0.1 - 14 µmol/L (CE-MS/MS)[8]Not specifiedNot specifiedHigh separation efficiency, low sample and reagent consumption.[9]Can have lower sensitivity compared to LC-MS.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to the target analyte.Histamine<2.5 mg/kg[10]Not specifiedNot specifiedHigh throughput, suitable for screening large numbers of samples.Cross-reactivity can be an issue, may have lower precision than chromatographic methods.
Enzyme Sensor Array Electrochemical biosensor array utilizing specific enzymes to detect target analytes.Histamine, Tyramine, Putrescine5 - 10 mg/kg[11]Not specifiedUp to 100 - 200 mg/kg[11]Rapid analysis, potential for portable devices.Enzyme stability can be a concern, may be less selective than chromatographic methods.

Experimental Protocols

Below are detailed methodologies for key experiments. These protocols are generalized and may require optimization for specific applications.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective for the quantification of biogenic amines and amino acid derivatives.

1. Sample Preparation (Extraction)

  • Objective: To extract the analytes of interest from the sample matrix.

  • Procedure:

    • Homogenize the sample (e.g., tissue, food).

    • Extract with an acidic solution (e.g., 0.1 M perchloric acid or acetonitrile with 0.1% formic acid).[5]

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the mixture to pellet solid debris.

    • Collect the supernatant containing the analytes.

2. Derivatization (Optional but common for improved chromatography and sensitivity)

  • Objective: To chemically modify the analytes to enhance their chromatographic retention and ionization efficiency.

  • Common Reagents: Dansyl chloride, benzoyl chloride, or o-phthalaldehyde (OPA).[5]

  • Procedure (using Benzoyl Chloride):

    • Take a known volume of the extract.

    • Add a buffer (e.g., sodium carbonate) to adjust the pH.

    • Add the derivatizing agent (benzoyl chloride).

    • Incubate the reaction mixture (e.g., at room temperature for a specified time).

    • Quench the reaction (e.g., by adding a suitable reagent).

    • The derivatized sample is now ready for HPLC-MS/MS analysis.

3. HPLC Separation

  • Objective: To separate the different analytes in the sample mixture.

  • Typical Setup:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.

4. Tandem Mass Spectrometry (MS/MS) Detection

  • Objective: To detect and quantify the separated analytes with high specificity.

  • Typical Setup:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for these types of molecules.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity.

Visualizations

Experimental Workflow for this compound Analog Detection

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional) Supernatant->Derivatization HPLC HPLC Separation Supernatant->HPLC Underivatized Sample Derivatization->HPLC Derivatized Sample MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized experimental workflow for the detection of this compound analogs.

Representative Signaling Pathway: Histamine Synthesis and Receptor Activation

This diagram illustrates the synthesis of histamine, a common biogenic amine, from the amino acid histidine and its subsequent interaction with H1 and H2 receptors, leading to different physiological responses.

signaling_pathway cluster_synthesis Histamine Synthesis cluster_receptors Receptor Activation cluster_responses Physiological Responses Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine Decarboxylation H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Allergy Allergic Inflammation H1R->Allergy SmoothMuscle Smooth Muscle Contraction H1R->SmoothMuscle GastricAcid Gastric Acid Secretion H2R->GastricAcid HeartRate Increased Heart Rate H2R->HeartRate

Caption: Synthesis of histamine and activation of H1 and H2 receptor signaling pathways.

References

Comparative Efficacy of Amiloride Derivatives in Chemoresistant Breast Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the efficacy of novel amiloride derivatives against various breast cancer cell lines, with a particular focus on chemoresistant models. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this emerging class of compounds, supported by quantitative data and detailed experimental methodologies.

Introduction: The Therapeutic Promise of Amiloride Derivatives

Amiloride, a potassium-sparing diuretic, and its derivatives have emerged as a promising class of anti-cancer agents. These compounds exhibit preferential cytotoxicity towards tumor cells over normal cells and have demonstrated the ability to target cancer cell populations that are resistant to standard chemotherapeutic agents. A significant challenge to their clinical application has been their relatively modest cytotoxic potency. This guide focuses on a series of recently developed lipophilic amiloride derivatives, evaluating their enhanced efficacy in preclinical breast cancer models.

Comparative Efficacy Data

The cytotoxic activity of ten novel amiloride derivatives was assessed against three distinct human breast cancer cell lines: MCF7 (ER/PR-positive), SKBR3 (HER2-positive), and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) for each derivative was determined to quantify their potency.

Table 1: Cytotoxicity of Amiloride Derivatives in Human Breast Cancer Cell Lines

DerivativeMCF7 IC50 (µM)SKBR3 IC50 (µM)MDA-MB-231 IC50 (µM)
Amiloride>100>100>100
HMA20–4020–4020–40
LLC17–147–147–14
LLC2>100>100>100
LLC350–7050–7050–70
LLC430–5030–5030–50
LLC520–4020–4020–40
LLC610–2010–2010–20
LLC77–147–147–14
LLC85–105–105–10

Note: Data is synthesized from published research findings.

To evaluate their potential in overcoming drug resistance, the most potent derivatives, LLC1, and the well-characterized derivative, HMA, were further tested on breast cancer cell lines with acquired resistance to common chemotherapeutics.

Table 2: Efficacy of Amiloride Derivatives in Chemoresistant Breast Cancer Cell Lines

Cell LineResistance ProfileHMA IC50 (µM)LLC1 IC50 (µM)
MCF7Parental~30~10
MX-100Doxorubicin/Taxol Resistant~30~10
MCF7 TSTamoxifen Sensitive~30~10
MCF7 TR-1Tamoxifen Resistant~30~10
MCF7 TR-5Tamoxifen Resistant~30~10

Note: Data is synthesized from published research findings.

These findings demonstrate that HMA and LLC1 maintain their cytotoxic effects against cell lines resistant to doxorubicin, docetaxel, and tamoxifen, highlighting their potential for treating refractory breast cancer.

Experimental Methodologies

3.1. Cell Culture and Maintenance

The human breast cancer cell lines MCF7, SKBR3, and MDA-MB-231 were cultured in Dulbecco's Modified Eagle Medium (DMEM). The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All cell lines were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

3.2. Assessment of Cytotoxicity

The cytotoxic effects of the amiloride derivatives were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. Subsequently, the cells were exposed to a range of concentrations of the amiloride derivatives for 72 hours. Following the treatment period, an MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals. The formazan product was then solubilized with dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Dose-response curves were generated, and IC50 values were determined using non-linear regression analysis.

Mechanism of Action and Associated Signaling Pathways

Amiloride and its derivatives are thought to exert their anti-cancer effects through multiple mechanisms. A primary target is the Na+/H+ exchanger 1 (NHE1), a membrane protein that is frequently overexpressed in cancer cells. NHE1 contributes to the maintenance of an alkaline intracellular pH, which is conducive to cell proliferation and metastasis. Inhibition of NHE1 by amiloride derivatives leads to intracellular acidification, which can trigger apoptosis.

Furthermore, these compounds, particularly the more lipophilic derivatives, are believed to accumulate in lysosomes. This accumulation can disrupt lysosomal function, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, ultimately initiating a cascade of events leading to programmed cell death.

G cluster_cell Cancer Cell Amiloride_Derivative Amiloride_Derivative NHE1 NHE1 Amiloride_Derivative->NHE1 Inhibition Lysosome Lysosome Amiloride_Derivative->Lysosome Accumulation Intracellular_Acidification Intracellular_Acidification NHE1->Intracellular_Acidification Leads to LMP Lysosomal Membrane Permeabilization Lysosome->LMP Apoptosis Apoptosis Intracellular_Acidification->Apoptosis Cathepsin_Release Cathepsin_Release LMP->Cathepsin_Release Cathepsin_Release->Apoptosis

Caption: Proposed mechanisms of action for amiloride derivatives.

Conclusion and Future Directions

The novel lipophilic amiloride derivatives, especially LLC1 and LLC8, exhibit markedly improved cytotoxic potency against a variety of breast cancer cell lines when compared to the parent compound and earlier derivatives. Crucially, their efficacy is retained in chemoresistant models. These results strongly suggest that enhancing the lipophilicity of amiloride derivatives is a viable strategy for the development of more potent anti-cancer therapeutics. Further research is necessary to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of these promising compounds.

The Elusive "Aminooxidanide": A Review of Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of research and published data for a compound specifically named "Aminooxidanide." Despite searches across multiple platforms for research findings, clinical trials, and mechanistic studies, "this compound" does not appear to be a recognized or studied substance within the mainstream scientific and pharmaceutical communities. This absence of data precludes the creation of a detailed comparison guide as requested.

The limited information available comes from chemical databases which identify this compound as a nitrogen oxoanion and the conjugate base of hydroxylamine (H₂NO⁻)[1]. One commercial supplier suggests a general role as a precursor for protein synthesis and participation in enzymatic reactions, such as transamination[2]. However, these descriptions lack citations to peer-reviewed research and do not provide any experimental data to support the claims. The supplier also notes that its hydration behavior, primarily through hydrogen bonding, differs from zwitterionic amino acids and that it undergoes complete protonation at a low pH[2].

Crucially, there are no publicly available records of clinical trials, in-depth mechanistic studies, or comparative efficacy data against other antioxidant compounds. The search for experimental protocols yielded general methods for synthesizing amino acid derivatives, but nothing specific to "this compound"[3].

Without a body of published research, it is impossible to provide the requested quantitative data, detailed experimental protocols, or validated signaling pathways. The scientific community relies on peer-reviewed, reproducible data to establish the properties and potential applications of any new compound. In the case of "this compound," this foundational information is currently absent from the public record. Therefore, any discussion of its efficacy, mechanism of action, or comparison to other agents would be purely speculative.

Further research and publication in peer-reviewed journals are necessary to establish a scientific profile for "this compound" before a meaningful and objective review can be conducted.

References

Safety Operating Guide

Hypothetical Physicochemical and Hazard Data

Author: BenchChem Technical Support Team. Date: November 2025

Aminooxidanide: A Review of Available Data for Safe Handling and Disposal

Disclaimer: The term "this compound" does not correspond to a recognized chemical compound in standard chemical databases. This document has been prepared by synthesizing information on related chemical classes to provide hypothetical guidance. All procedures should be treated as illustrative and require independent verification by a qualified chemist and safety professional before any application.

Due to the non-existence of "this compound" in public databases, the following table presents hypothetical data based on plausible functional groups that the name might imply (an amino group and an "oxidanide" moiety, which is not a standard chemical term but could speculatively refer to a nitrogen-oxide-based anion). This data is for illustrative purposes only and should not be considered factual.

Parameter Hypothetical Value Potential Implications
Molecular Formula Not AvailableThe exact composition and structure are unknown, making hazard assessment speculative.
Appearance Assumed to be a crystalline solid or liquidPhysical state affects handling procedures, spill control, and personal protective equipment (PPE) selection.
Stability Potentially UnstableCompounds with nitrogen-oxygen bonds can be sensitive to shock, heat, or friction.
Reactivity Potential Oxidizing AgentMay react exothermically with reducing agents, organic materials, and metals. Could be incompatible with common laboratory solvents.
Toxicity Unknown; Assumed to be HighNitrogen-containing compounds and oxidizing agents can be toxic upon inhalation, ingestion, or skin contact.
Solubility VariableSolubility in water and organic solvents would determine appropriate decontamination and disposal methods.

General Laboratory Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols are mandatory when handling any novel or uncharacterized substance.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. The work area should be equipped with an emergency eyewash station and a safety shower.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Double-gloving is recommended.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

Hypothetical Disposal Workflow

The following workflow outlines a generalized procedure for the disposal of a potentially reactive and toxic chemical. This is a hypothetical procedure and must be adapted to the specific properties of the substance and local regulations.

start Start: Unused this compound assess Assess Reactivity and Hazards (Consult Safety Data Sheet - Hypothetical) start->assess neutralize Step 1: Neutralization/Deactivation (e.g., with a mild reducing agent) assess->neutralize verify Step 2: Verify Deactivation (e.g., using test strips or analytical methods) neutralize->verify verify->neutralize If not deactivated package Step 3: Package for Disposal verify->package If deactivated label Step 4: Label Waste Container (Contents, Hazards, Date) package->label dispose Step 5: Transfer to Licensed Waste Handler label->dispose end End: Compliant Disposal dispose->end

Caption: Hypothetical workflow for the safe disposal of "this compound".

Detailed Experimental Protocol: Hypothetical Neutralization

Objective: To neutralize the potential oxidizing and reactive nature of "this compound" before disposal. This protocol is purely illustrative.

Materials:

  • Hypothetical "this compound" solution (e.g., 1% in an appropriate solvent).

  • Mild reducing agent solution (e.g., 5% sodium bisulfite in water).

  • pH indicator strips.

  • Stir plate and stir bar.

  • Appropriate beakers and graduated cylinders.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: In a chemical fume hood, place the beaker containing the "this compound" solution on a stir plate and begin gentle stirring.

  • Neutralization: Slowly add the sodium bisulfite solution dropwise to the "this compound" solution. Monitor for any signs of reaction, such as gas evolution, color change, or temperature increase. If the reaction is vigorous, immediately stop the addition and cool the mixture.

  • Monitoring: After the addition is complete, continue stirring for at least 30 minutes to ensure the reaction has gone to completion.

  • Verification: Test the pH of the resulting solution to ensure it is near neutral (pH 6-8). If necessary, adjust the pH with a dilute acid or base.

  • Final Steps: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal company.

Logical Relationship of Safety and Disposal Procedures

The following diagram illustrates the logical flow from chemical identification to final disposal, emphasizing the central role of hazard assessment.

substance Chemical Substance (this compound) sds Hazard Identification (Safety Data Sheet) substance->sds ppe Select Appropriate PPE sds->ppe handling Safe Handling Procedures sds->handling spill Spill & Emergency Plan sds->spill disposal_plan Develop Disposal Plan sds->disposal_plan deactivation Deactivation/ Neutralization disposal_plan->deactivation waste_collection Segregated Waste Collection deactivation->waste_collection final_disposal Final Disposal via Licensed Vendor waste_collection->final_disposal

Caption: Logical flow for chemical safety and disposal.

The safe handling and disposal of any chemical, particularly a novel or uncharacterized one, is paramount. While "this compound" does not appear to be a known compound, the principles of hazard assessment, use of appropriate PPE, and controlled neutralization are fundamental to laboratory safety. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any unfamiliar substance.

Essential Safety and Handling Guide for Potent Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Aminooxidanide" is a fictional substance. The following guide provides essential safety and logistical information for handling potent, hazardous chemical compounds, such as cytotoxic agents or high-potency active pharmaceutical ingredients (APIs), in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling it.

This guide offers procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the correct use of Personal Protective Equipment (PPE).[1][2] A hazard assessment should be conducted for each specific operation to determine the necessary PPE.[3] The minimum required PPE for handling potent compounds includes:

  • Body Protection: A lab coat is essential to protect clothing and skin from chemical splashes and spills.[1][4] For highly potent or volatile substances, a disposable gown or coverall may be necessary to provide full-body protection.[1]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] However, when there is a splash hazard, chemical splash goggles are recommended.[1][4] A face shield worn over safety goggles provides an additional layer of protection, especially when working with larger volumes or during procedures with a high risk of splashing.[2][4]

  • Hand Protection: Disposable nitrile gloves are the standard for providing temporary protection against a wide range of chemicals.[2][4] For prolonged handling or with highly corrosive substances, heavy-duty or specialized chemical-resistant gloves should be worn.[4] Double-gloving is often recommended when handling highly potent compounds.[1]

  • Foot Protection: Closed-toe shoes are mandatory to prevent injuries from dropped objects or spills.[1][4]

  • Respiratory Protection: When working with volatile chemicals or powders outside of a certified chemical fume hood, a respirator may be required. The type of respirator (e.g., N95, half-mask, or full-face) depends on the chemical's toxicity and concentration.[1]

Operational Plans: Handling and Experimental Protocols

Adherence to strict operational protocols is crucial for minimizing the risk of exposure and ensuring experimental integrity.

Engineering Controls
  • Ventilation: All work with potent compounds should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to control exposure at the source.[5]

  • Designated Areas: Establish a designated area for handling potent compounds to prevent cross-contamination. This area should be clearly marked.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of a potent, powdered compound.

  • Preparation:

    • Don all required PPE as outlined above.

    • Prepare the workspace within the chemical fume hood by laying down a disposable, absorbent bench liner.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, solvent, and waste container.

  • Weighing the Compound:

    • Carefully weigh the desired amount of the powdered compound onto weigh paper using an analytical balance.

    • Perform this step gently to avoid creating airborne dust.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add the appropriate solvent to the flask, rinsing the weigh paper into the flask to ensure a complete transfer.

    • Cap the flask and gently swirl or vortex until the compound is fully dissolved.

    • Add solvent to the final volume mark.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution according to the manufacturer's recommendations, typically in a labeled, secondary container.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent.

    • Dispose of all contaminated disposable items (e.g., gloves, weigh paper, bench liner) in a designated hazardous waste container.

Disposal Plan

Proper disposal of potent chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[6]

  • Waste Segregation: All waste contaminated with the potent compound, including unused solutions, contaminated PPE, and disposable labware, must be segregated into a clearly labeled hazardous waste container.[7]

  • Container Labeling: Hazardous waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and its hazards (e.g., "Cytotoxic").[7] Hazardous pharmaceutical waste is typically collected in black containers.[7]

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this waste down the drain or in the regular trash.[8][9] The EPA requires hazardous pharmaceutical waste to be treated at a permitted facility, often through incineration.[7]

Emergency Procedures

Plan for emergencies before they happen.[10][11]

Chemical Spills
  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.[12]

    • Wearing appropriate PPE, contain the spill by creating a dike with absorbent material, working from the outside in.[10][13]

    • Absorb the spill with vermiculite, cat litter, or chemical spill pads.[12][14]

    • For acids or bases, neutralize the spill if appropriate materials are available.[10][12]

    • Collect the residue, place it in a sealed bag or container, and dispose of it as hazardous waste.[13][14]

    • Clean the spill area with soap and water.[13]

  • Major Spills (large volume, highly volatile, or outside of a containment device):

    • Evacuate the area immediately.[11]

    • Alert others and activate the nearest fire alarm if the substance is flammable or highly toxic.

    • Close the laboratory doors as you leave to contain the spill.[11]

    • Call your institution's emergency number and provide details about the spilled substance.[14]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes. Hold eyelids open and continue flushing. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Consult the SDS for specific first aid instructions.[12]

Data Presentation

Table 1: Representative Occupational Exposure Bands (OEB) for Potent Compounds

OEB CategoryOccupational Exposure Limit (OEL)Description
OEB 3 10 to <100 µg/m³Moderately potent compounds. Requires closed handling where possible.
OEB 4 1 to <10 µg/m³Potent compounds. Requires closed handling systems.
OEB 5 <1 µg/m³Highly potent compounds. Requires full containment and isolation.
OEB 6 <0.01 µg/m³Extremely potent compounds. Requires advanced containment and handling protocols.[15]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup PPE Don PPE Prep_Workspace Prepare Workspace in Fume Hood PPE->Prep_Workspace Gather_Materials Gather Materials Prep_Workspace->Gather_Materials Weigh Weigh Compound Gather_Materials->Weigh Start Experiment Solubilize Solubilize in Volumetric Flask Weigh->Solubilize Label_Store Label and Store Solution Solubilize->Label_Store Decontaminate Decontaminate Surfaces Label_Store->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste

Caption: Workflow for Preparing a Potent Compound Stock Solution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.